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  • Product: 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one
  • CAS: 861359-04-8

Core Science & Biosynthesis

Foundational

1-(Indazol-1-yl)-2,2-dimethylpropan-1-one: Structural Properties and Synthetic Utility

Topic: Chemical structure and properties of 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical structure and properties of 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1-(Indazol-1-yl)-2,2-dimethylpropan-1-one , commonly referred to as 1-pivaloylindazole , represents a specialized class of N-acylated heterocycles used primarily as synthetic intermediates in medicinal chemistry.[1] Structurally, it consists of an indazole core functionalized at the N1 position with a pivaloyl (2,2-dimethylpropanoyl) group.

This compound serves two critical roles in organic synthesis:

  • Sterically Hindered Active Amide: It acts as a mild acylating agent where the bulky tert-butyl group modulates the reactivity of the labile N-acyl bond.

  • Protected Scaffold: It functions as an N1-protected indazole, directing electrophilic substitution or lithiation to the C3 position during the construction of complex bioactive molecules, such as kinase inhibitors and anti-cancer agents.

Chemical Identity and Structure

Nomenclature and Identifiers
  • IUPAC Name: 1-(2,2-dimethylpropanoyl)-1H-indazole

  • Common Names: 1-Pivaloylindazole; N-Pivaloylindazole

  • CAS Number: 69622-35-1 (Note: This CAS is often associated with the general class or isomers; verification via spectral data is recommended for specific batches).

  • Molecular Formula: C₁₂H₁₄N₂O

  • Molecular Weight: 202.26 g/mol

  • SMILES: CC(C)(C)C(=O)N1N=CC2=CC=CC=C12

Structural Analysis

The molecule features a bicyclic indazole system. The acylation occurs at the N1 nitrogen (pyrrole-like), which is electronically favored over N2 (pyridine-like) under standard basic conditions.

Key Structural Features:

  • N1-Acyl Bond: The lone pair on N1 is conjugated with the carbonyl group, decreasing the aromaticity of the pyrazole ring compared to the parent indazole. This makes the carbonyl carbon electrophilic (active amide).

  • Steric Bulk: The tert-butyl group of the pivaloyl moiety provides significant steric shielding to the carbonyl, making this derivative far more hydrolytically stable than 1-acetylindazole or 1-formylindazole.

Structure cluster_0 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one Indazole Indazole Core (Aromatic System) N1 N1 Nitrogen (Acylation Site) Indazole->N1 Fused Carbonyl C=O (Electrophilic Center) N1->Carbonyl Amide Bond (Labile) Pivaloyl Pivaloyl Group (Steric Shield) Carbonyl->Pivaloyl Attached

Figure 1: Structural decomposition highlighting the reactive N1-acyl bond and the steric protection provided by the pivaloyl group.

Physicochemical Properties[2][3][4][5][6][7][8][9]

The following data summarizes the calculated and observed properties of 1-pivaloylindazole.

PropertyValueNotes
Physical State Low-melting solid or viscous oilTends to crystallize upon standing due to symmetry.
Melting Point ~40–50 °C (Predicted)Similar N-acyl indazoles (e.g., N-acetyl) melt around 42 °C.
Boiling Point ~310 °C (at 760 mmHg)Calculated value.
LogP 3.15 ± 0.3Lipophilic due to the tert-butyl and aromatic rings.
Solubility Soluble in DCM, THF, EtOAcHydrolyzes slowly in aqueous base.
pKa (Conjugate Acid) ~ -1.5 (Estimated)Protonation occurs at O or N2; N1 is non-basic due to acylation.

Synthesis Protocol

The synthesis of 1-(indazol-1-yl)-2,2-dimethylpropan-1-one is a standard nucleophilic substitution reaction. N1-acylation is kinetically and thermodynamically favored over N2-acylation due to the higher nucleophilicity of the deprotonated N1.

Reagents and Materials
  • Substrate: 1H-Indazole (1.0 equiv)

  • Reagent: Pivaloyl chloride (1.1 equiv)

  • Base: Triethylamine (TEA) or Sodium Hydride (NaH) (1.2 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

Step-by-Step Methodology
  • Preparation: Dissolve 1H-indazole (11.8 g, 100 mmol) in anhydrous DCM (150 mL) under an inert atmosphere (N₂ or Ar).

  • Deprotonation (if using NaH): If using NaH, cool to 0°C, add NaH portion-wise, and stir for 30 min until H₂ evolution ceases. If using TEA, add TEA (16.7 mL, 120 mmol) directly to the solution at room temperature.

  • Acylation: Cool the mixture to 0°C. Add pivaloyl chloride (13.5 mL, 110 mmol) dropwise over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of indazole.

  • Workup: Quench with water (50 mL). Separate the organic layer and wash sequentially with saturated NaHCO₃ (2 x 50 mL) and brine (50 mL).

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The residue can be recrystallized from hexane/ether or used directly if purity >95% (determined by NMR).

Synthesis Start 1H-Indazole Intermediate Transition State (Nu Attack) Start->Intermediate Deprotonation Reagents Pivaloyl Chloride + Base (Et3N/NaH) Reagents->Intermediate Product 1-Pivaloylindazole (N1-Acylated) Intermediate->Product -HCl / -NaCl

Figure 2: Synthetic pathway for the N1-acylation of indazole.

Reactivity and Stability Profile

Hydrolytic Stability (The "Pivaloyl Effect")

Unlike 1-acetylindazole, which hydrolyzes rapidly in water/methanol mixtures, 1-pivaloylindazole exhibits enhanced stability. The tert-butyl group creates a "steric umbrella" that retards the approach of nucleophiles (like water or hydroxide) to the carbonyl carbon.

  • Half-life (pH 7): Stable for days.

  • Half-life (pH 10): Hydrolyzes slowly (hours to days).

  • Implication: It can be handled in open air and subjected to aqueous workups without significant degradation.

Reactivity as an Acylating Agent

Despite its steric bulk, it remains an "active amide." It can transfer the pivaloyl group to strong nucleophiles (primary amines, alkoxides) under forcing conditions or with catalysis (e.g., DMAP).

  • Reaction with R-NH₂: Yields N-pivaloyl amides + Indazole.

  • Reaction with R-OH: Yields Pivalate esters + Indazole.

Regioselective C3-Functionalization

One of the most valuable applications is its use as a directing group. The bulky N1-pivaloyl group blocks the N1 position and sterically hinders the N2 position, often directing lithiation or halogenation to the C3 position .

  • Protocol: Treatment with LDA at -78°C followed by an electrophile (E⁺) typically yields the 3-substituted-1-pivaloylindazole.

Applications in Drug Discovery[9]

Kinase Inhibitor Scaffolds

Indazole cores are ubiquitous in kinase inhibitors (e.g., Axitinib, Pazopanib). 1-Pivaloylindazole serves as a key intermediate for introducing substituents at the C3 position before removing the protecting group to yield the free NH-indazole required for H-bonding in the ATP binding pocket.

Synthetic Cannabinoid Research

While not a primary cannabinoid itself, the 1-acylindazole motif is structurally related to the "head group" of synthetic cannabinoids (e.g., AB-CHMINACA derivatives). Researchers study these precursors to understand the metabolic stability of the amide linker in novel psychoactive substances (NPS).

Peptide Synthesis

It can be used as a specialized reagent for introducing the pivaloyl protecting group onto amino acids when high selectivity is required, avoiding the formation of di-acylated byproducts common with pivaloyl chloride.

Safety and Handling

  • Hazards: Irritating to eyes, respiratory system, and skin. May cause sensitization by skin contact.

  • Storage: Store in a cool, dry place under inert gas. Moisture sensitive over long periods.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • Indazole Synthesis and Functionalization

    • Title: Recent Advances in the Synthesis and Functionalization of Indazoles.[2]

    • Source:European Journal of Organic Chemistry, 2018.
    • Context: Describes N1 vs N2 selectivity in acyl
  • Pivaloyl as a Protecting Group

    • Title: Pivaloyl Chloride as a Protecting Group for Amines and Heterocycles.
    • Source:BenchChem Protocols, 2025.
    • Context: Protocols for introduction and removal of pivaloyl groups.
  • Reactivity of N-Acylazoles

    • Title: Kinetics and Mechanism of the Hydrolysis of N-Acylazoles.
    • Source:Journal of the American Chemical Society.
    • Context: Mechanistic insight into the stability of sterically hindered active amides.
  • PubChem Compound Summary

    • Title: 1-(2,2-dimethylpropanoyl)indazole.
    • Source: National Center for Biotechnology Inform
    • Context: General physicochemical data and identifiers.[1][3][4]

Sources

Exploratory

Solubility Profile of 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one in Organic Solvents: An In-Depth Technical Guide

Introduction: The Critical Role of Solubility in Drug Development The journey of a new chemical entity (NCE) from a promising candidate to a therapeutic reality is fraught with challenges, with poor physicochemical prope...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from a promising candidate to a therapeutic reality is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, solubility stands as a cornerstone of a drug's developability, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy and safety.[1][2][3] For orally administered drugs, insufficient aqueous solubility can lead to low and erratic bioavailability, rendering a potentially potent molecule ineffective.[1] Beyond the physiological milieu, the solubility of an active pharmaceutical ingredient (API) in organic solvents is of paramount importance throughout the drug development lifecycle, from synthesis and purification to formulation and manufacturing.

This guide provides a comprehensive technical overview of the methodologies and considerations for determining the solubility profile of 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one, a novel indazole derivative. Indazole-containing compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities.[4][5][6] A thorough understanding of the solubility of this specific molecule in a range of organic solvents is crucial for chemists and formulation scientists to make informed decisions, streamline development processes, and mitigate late-stage failures.[7]

Physicochemical Landscape of 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one

While specific experimental data for 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one is not extensively available in public literature, we can infer its likely physicochemical characteristics based on its constituent moieties: the indazole ring and the pivaloyl group.

  • The Indazole Core: Indazole is an aromatic heterocyclic compound that is amphoteric, capable of being protonated or deprotonated.[8] The 1H-indazole tautomer is generally the most stable.[6][9] The presence of the bicyclic aromatic system with two nitrogen atoms suggests the potential for both hydrogen bonding (as an acceptor at the N2 position) and π-π stacking interactions.

  • The Pivaloyl Group: The bulky tert-butyl group (part of the 2,2-dimethylpropan-1-one, or pivaloyl, substituent) will significantly influence the molecule's lipophilicity and steric hindrance. This group is expected to increase the compound's affinity for non-polar organic solvents.

The interplay of the polar indazole ring and the non-polar pivaloyl group will dictate the compound's solubility across a spectrum of solvents with varying polarities.

Theoretical Framework: The Thermodynamics of Dissolution

Solubility is a thermodynamic equilibrium phenomenon, representing the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure to form a homogeneous solution.[10][11] The process of dissolution can be conceptually broken down into three steps:

  • Cavity Formation: The solvent molecules must rearrange to create a void to accommodate the solute molecule.

  • Solute-Solvent Interaction: The solute molecule is inserted into the cavity, and intermolecular forces are established between the solute and solvent molecules.

  • Solute-Solute Interaction Breaking: The intermolecular forces holding the solute molecules together in the solid state must be overcome.

The overall enthalpy of solution is a sum of the enthalpies of these three processes. A favorable dissolution process is typically driven by a negative Gibbs free energy change.

Experimental Determination of Solubility: Methodologies and Protocols

The choice of method for solubility determination depends on the stage of drug development, the amount of available compound, and the required accuracy. For a comprehensive profile, both kinetic and thermodynamic solubility measurements are valuable.

Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: This is a high-throughput screening method often used in early discovery to rank compounds.[12][13] It measures the concentration at which a compound, rapidly added from a concentrated stock solution (typically in DMSO), precipitates in an aqueous or organic medium.[14] While fast and requiring minimal compound, kinetic solubility can sometimes overestimate the true solubility due to the formation of supersaturated solutions or amorphous precipitates.

  • Thermodynamic Solubility: This is the "gold standard" for solubility measurement, representing the true equilibrium solubility.[15][16] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period until the concentration of the dissolved solute in the supernatant becomes constant.[14] The shake-flask method is the most common technique for determining thermodynamic solubility.[14][17]

For the purpose of this guide, we will focus on the rigorous determination of thermodynamic solubility using the shake-flask method, as it provides the most reliable data for drug development decisions.

Protocol: Thermodynamic Solubility of 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one in Organic Solvents via the Shake-Flask Method

This protocol is based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <1236> on Solubility Measurements.[10][11][18][19]

Objective: To determine the equilibrium solubility of 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one in a panel of pharmaceutically relevant organic solvents at a controlled temperature.

Materials:

  • 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one (solid, of known purity)

  • A panel of organic solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, dichloromethane, acetonitrile, toluene, heptane) of appropriate purity (e.g., HPLC grade).

  • Glass vials with screw caps and PTFE-lined septa.

  • Orbital shaker or rotator capable of maintaining a constant temperature.

  • Centrifuge.

  • Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the organic solvents).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical technique for quantification.

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_compound Weigh excess solid compound prep_solvent Add known volume of solvent prep_compound->prep_solvent prep_vial Seal vial prep_solvent->prep_vial equilibration Agitate at constant temperature (e.g., 24-72 hours) prep_vial->equilibration centrifugation Centrifuge to pellet undissolved solid equilibration->centrifugation filtration Filter supernatant centrifugation->filtration dilution Dilute filtrate filtration->dilution analysis Analyze by HPLC dilution->analysis quantification Calculate concentration against a standard curve analysis->quantification

Caption: Shake-Flask Solubility Determination Workflow.

Step-by-Step Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one to a series of glass vials. An amount that is visually in excess after equilibration is sufficient.

    • Accurately add a known volume of each organic solvent to the respective vials.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established experimentally by sampling at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration in the supernatant has plateaued.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a solvent-compatible syringe filter into a clean vial. This step is critical to prevent any undissolved particles from contaminating the sample for analysis.

  • Quantification:

    • Prepare a series of calibration standards of 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one of known concentrations in the respective organic solvent.

    • Dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted samples and the calibration standards using a validated analytical method, such as HPLC-UV.

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the solubility of the compound in the solvent.

Data Presentation:

The solubility data should be tabulated for easy comparison.

SolventPolarity IndexDielectric ConstantSolubility (mg/mL) at 25 °CSolubility (µg/mL) at 25 °CMolar Solubility (mol/L) at 25 °C
Heptane0.11.9Experimental DataExperimental DataExperimental Data
Toluene2.42.4Experimental DataExperimental DataExperimental Data
Dichloromethane3.19.1Experimental DataExperimental DataExperimental Data
Ethyl Acetate4.46.0Experimental DataExperimental DataExperimental Data
Acetone5.121Experimental DataExperimental DataExperimental Data
Isopropanol3.918Experimental DataExperimental DataExperimental Data
Ethanol4.324.5Experimental DataExperimental DataExperimental Data
Acetonitrile5.837.5Experimental DataExperimental DataExperimental Data
Methanol5.133Experimental DataExperimental DataExperimental Data

Note: Polarity Index and Dielectric Constant values are approximate and can vary slightly with temperature and source.

Factors Influencing Solubility and Experimental Considerations

Several factors can significantly impact the measured solubility of a compound, and it is crucial to control these variables to ensure the generation of accurate and reproducible data.[10]

  • Solid-State Properties: The crystalline form (polymorphism) of the compound can have a profound effect on its solubility. The most stable crystalline form will have the lowest solubility. It is essential to characterize the solid form of the material being tested.

  • Temperature: Solubility is temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. Therefore, maintaining a constant and accurately recorded temperature during the experiment is critical.

  • Purity of Compound and Solvent: Impurities can either increase or decrease the apparent solubility of a compound. Using well-characterized, high-purity compound and high-grade solvents is essential.

  • pH of the Medium (for aqueous solutions): While this guide focuses on organic solvents, it is worth noting that for ionizable compounds like indazole derivatives, the pH of an aqueous medium will be a critical determinant of solubility.

Implications of the Solubility Profile

A well-defined solubility profile for 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one in various organic solvents will guide several key aspects of its development:

  • Process Chemistry: The selection of appropriate solvents for reaction, work-up, and crystallization will be informed by the solubility data. This is crucial for optimizing yield, purity, and crystal form.

  • Formulation Development: For liquid formulations, the solubility in pharmaceutically acceptable solvents will determine the feasibility and maximum achievable concentration. For solid dosage forms, understanding the solubility in solvents used during manufacturing processes like wet granulation is important.

  • Analytical Method Development: The choice of diluents for analytical samples will be guided by the compound's solubility to ensure complete dissolution and accurate quantification.

  • Preclinical and Toxicological Studies: The preparation of dosing solutions for in vitro and in vivo studies requires knowledge of the compound's solubility in appropriate vehicles.

Conclusion

The determination of the solubility profile of 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one in organic solvents is a fundamental and indispensable step in its journey as a potential drug candidate. A systematic and rigorous approach, such as the thermodynamic shake-flask method, provides the high-quality data necessary for informed decision-making across the disciplines of chemistry, manufacturing, and controls (CMC), formulation, and preclinical development. By understanding the intricate relationship between the molecule's structure and its solubility, researchers can navigate the complexities of drug development more efficiently, ultimately increasing the probability of translating a promising molecule into a valuable therapeutic agent.

References

  • Verma, S., Rawat, A., Kaul, M., & Saini, S. (2011). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2011, 1-9. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). The Importance of Solubility for New Drug Molecules. Journal of Drug Delivery, 2012, 1-10. [Link]

  • Veranova. (n.d.). Improving solubility and accelerating drug development. [Link]

  • Li, H., Wang, Z., Liu, L., & Zhang, X. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 34. [Link]

  • United States Pharmacopeia. (2016). <1236> Solubility Measurements. USP-NF. [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • Enamine. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • Vermeire, F. H., Chung, Y., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society, 144(25), 11039–11051. [Link]

  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. [Link]

  • Digital Discovery (RSC Publishing). (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. [Link]

  • Journal of the American Chemical Society. (2022, June 10). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]

  • USP-NF. (2016, September 30). <1236> Solubility Measurements. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. [Link]

  • ECA Academy. (2023, January 25). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. [Link]

  • Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. [Link]

  • ECA Academy. (2022, March 9). USP: Proposed Addition to Chapter <1236> Solubility Measurements. [Link]

  • Protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. [Link]

  • National Center for Advancing Translational Sciences. (2023, June 9). Aqueous Kinetic Solubility. [Link]

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  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5675-5677. [Link]

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  • PubChem. (n.d.). 1-(1H-imidazol-2-yl)propan-1-one. [Link]

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  • Kumar, A., Kumar, R., Kumar, S., Singh, I., & Singh, J. (2021). Synthesis, characterization, and in silico and in vivo profiling of selective cyclo-oxygenase-2 inhibitors of indazole–indolinone derivatives with anti-inflammatory and analgesic potency. Future Journal of Pharmaceutical Sciences, 7(1), 1-17. [Link]

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Foundational

Pharmacophore Modeling of 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one: Structural Dynamics &amp; Ligand-Receptor Interactions

Topic: Pharmacophore Modeling of 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists. Executive Summary & Chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacophore Modeling of 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists.

Executive Summary & Chemical Identity

This technical guide provides a rigorous framework for the pharmacophore modeling of 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one (chemically synonymous with 1-pivaloylindazole ). While the indazole scaffold is a "privileged structure" in medicinal chemistry—forming the core of kinase inhibitors (e.g., Axitinib, Pazopanib) and synthetic cannabinoid receptor agonists—the specific N1-pivaloyl substitution presents unique modeling challenges.

Unlike the metabolically stable N1-alkyl indazoles found in most FDA-approved therapeutics, the N1-acyl moiety in this molecule introduces significant electronic withdrawal from the pyrazole ring and potential hydrolytic lability. This guide details the computational protocols required to model this ligand effectively, focusing on its electrostatic potential (ESP), steric field generation, and binding mode hypotheses.

Chemical Structure Profile
FeatureSpecification
IUPAC Name 1-(1H-Indazol-1-yl)-2,2-dimethylpropan-1-one
Common Designation 1-Pivaloylindazole
Core Scaffold 1H-Indazole (Benzo[c]pyrazole)
N1-Substituent Pivaloyl (2,2-dimethylpropan-1-one)
Key Pharmacophore Features Aromatic Centroid (Indazole), H-Bond Acceptor (N2), H-Bond Acceptor (C=O), Hydrophobic Sphere (t-Butyl)
Molecular Weight ~202.25 g/mol

Physicochemical Profiling: The Static Pharmacophore

Effective modeling begins with accurate physicochemical characterization. The 1-pivaloylindazole molecule functions as a rigidified lipophilic fragment.

Electronic Architecture & ESP Mapping

The N1-acylation fundamentally alters the electronic landscape of the indazole ring compared to its NH or N-alkyl counterparts.

  • Nitrogen Lone Pair Availability: In 1H-indazole, N2 is the primary H-bond acceptor (HBA). However, the N1-pivaloyl group exerts a strong electron-withdrawing effect (EWG) through the amide-like linkage. This reduces the electron density at N2, potentially weakening its HBA capability compared to 1-methylindazole.

  • Carbonyl Dipole: The exocyclic carbonyl oxygen serves as a secondary, highly directional HBA.

  • Protocol: When generating the Electrostatic Potential (ESP) map, use a high-level Density Functional Theory (DFT) method (e.g., B3LYP/6-31G**) rather than standard molecular mechanics (MMFF94), as force fields often underestimate the conjugation between the pyrazole nitrogen and the carbonyl.

Steric Field Analysis (The t-Butyl Anchor)

The tert-butyl group (2,2-dimethyl moiety) creates a massive, spherical hydrophobic volume. In a binding pocket, this group acts as a "steric anchor," requiring a deep, hydrophobic sub-pocket (e.g., the specificity pocket of a kinase or the lipophilic channel of a GPCR).

Data Summary: Calculated Properties

Property Value (Predicted) Significance in Modeling
cLogP 3.1 ± 0.4 High lipophilicity; predicts membrane permeability.
TPSA ~30 Ų Low polar surface area; suggests BBB permeability.
Rotatable Bonds 1 (N1-C=O bond) Rigid structure; low entropic penalty upon binding.

| pKa (Conj. Acid) | ~ -1.5 (N2) | Very weak base due to N1-acyl withdrawal. |

Dynamic Pharmacophore Modeling Protocol

This section details the step-by-step workflow for generating a 3D pharmacophore hypothesis for 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one.

Conformational Analysis

Although the molecule is small, the N1-C(carbonyl) bond possesses partial double-bond character (amide resonance), restricting rotation.

  • Step 1: Perform a dihedral scan around the N1-C(=O) bond.

  • Observation: The minimum energy conformation typically places the carbonyl oxygen syn or anti to the C7-H of the benzene ring to minimize steric clash with the N2 lone pair.

  • Critical Check: Ensure your force field parameterizes the N1-acyl indazole correctly. Standard amide parameters may not capture the specific geometry of the pyrazole-amide bond.

Feature Definition

We define the pharmacophore points (


) based on the energy-minimized structure:
  • 
     (Aromatic Ring):  Centroid of the Indazole system. (Use 
    
    
    
    -
    
    
    stacking vector).
  • 
     (Acceptor):  The N2 nitrogen atom.[1] (Note: Vector is in the plane of the ring).
    
  • 
     (Acceptor):  The Carbonyl Oxygen. (Vector is roughly 
    
    
    
    to the C=O bond).
  • 
     (Hydrophobic):  The centroid of the tert-butyl group. Radius ~2.5 Å.
    
Modeling Workflow (Diagram)

PharmacophoreWorkflow Ligand Ligand: 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one Prep Ligand Preparation (Protonation state @ pH 7.4, Tautomer check) Ligand->Prep ConfSearch Conformational Sampling (Systematic Search / Low Mode MD) Prep->ConfSearch QM DFT Optimization (B3LYP/6-31G** for geometry) ConfSearch->QM Select Lowest Energy Conf FeatMap Feature Mapping (Identify HBA, Aro, Hyd) QM->FeatMap PharmaModel 3D Pharmacophore Hypothesis FeatMap->PharmaModel

Figure 1: Computational workflow for generating the high-precision pharmacophore model.

Target Interaction Hypotheses

Given the structure, this molecule likely acts as a fragment or a specific probe. We propose two primary binding scenarios based on the pharmacophore.

Scenario A: Kinase Hinge Binder (Fragment Mode)

Indazoles are classic hinge binders.

  • Mechanism: The N2 nitrogen accepts a hydrogen bond from the backbone NH of the kinase hinge region.

  • The Twist: The bulky N1-pivaloyl group would likely clash with the "gatekeeper" residue or solvent front unless the pocket is very deep.

  • Modeling Adjustment: If docking into a kinase, define an "Excluded Volume" constraint around the N1 position to filter out targets with shallow hinge pockets.

Scenario B: Serine Hydrolase / Covalent Modifier
  • Mechanism: N-acyl azoles are chemically reactive (acylating agents). The carbonyl carbon is electrophilic.

  • Pharmacophore: The "Pharmacophore" in this case is actually a Reactophore .

  • Interaction: The Serine nucleophile attacks the Carbonyl C. The Indazole acts as the leaving group.

  • Modeling: Use "Covalent Docking" protocols. Define the Carbonyl C as the "Warhead."

Experimental Validation Protocol

To validate the computational model, the following assay logic is required.

Stability Assay (Pre-requisite)

Before running binding assays, you must confirm the compound exists intact.

  • Protocol: Incubate 10 µM compound in PBS (pH 7.4) and Plasma at 37°C.

  • Analysis: Monitor via LC-MS/MS for the appearance of parent (MW 202) vs. hydrolysis product (1H-Indazole, MW 118).

  • Logic: If

    
     min, the pharmacophore being tested is likely the metabolite (Indazole), not the parent.
    
Interaction Map Diagram

InteractionMap L_Indazole Indazole Core (Aromatic) R_Phe Receptor: Phe/Tyr (Pi-Pi Stacking) L_Indazole->R_Phe Pi-Stacking L_N2 N2 Nitrogen (H-Bond Acceptor) L_CO Carbonyl Oxygen (H-Bond Acceptor) L_tBu t-Butyl Group (Hydrophobic) R_Pocket Receptor: Hydrophobic Pocket (Val/Leu/Ile) L_tBu->R_Pocket Van der Waals R_NH Receptor: Backbone NH (H-Bond Donor) R_NH->L_N2 H-Bond (Weak) R_NH->L_CO H-Bond (Strong)

Figure 2: Predicted ligand-receptor interaction map highlighting key binding vectors.

References

  • Indazole Scaffold in Medicinal Chemistry: Singampalli, A., et al. "Indazole – an emerging privileged scaffold: synthesis and its biological significance."[1][2][3][4] RSC Medicinal Chemistry, 2025.[2]

  • Regioselectivity of Indazole Acylation: Lynch, M., et al. "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry, 2021.

  • Fragment-Based Drug Design (FBDD) of Indazoles: Fishwick, C., et al. "Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases." ACS Medicinal Chemistry Letters, 2017.

  • Chemical Properties of N-Acyl Indazoles: Wube, A., et al. "Structure-Activity Relationships of Indazole Derivatives." Molecules, 2018.[3]

Sources

Exploratory

Technical Guide: Toxicology &amp; Safety of 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one

This technical guide details the safety, toxicology, and handling of 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one (also referred to as N-pivaloylindazole). Based on its chemical structure, this compound is classified as an...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the safety, toxicology, and handling of 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one (also referred to as N-pivaloylindazole).

Based on its chemical structure, this compound is classified as an active N-acylazole . Unlike stable pharmaceutical amides, this molecule functions as an acylating agent. Consequently, its toxicological profile is defined by two distinct mechanisms: direct electrophilic reactivity (protein acylation) and metabolic hydrolysis (releasing pivalic acid and indazole).

Executive Summary & Hazard Identification

Compound Class: Reactive N-acylazole / Acylating Agent. Primary Application: Chemical intermediate, acyl donor in organic synthesis. Critical Safety Alert: This compound is hydrolytically unstable and electrophilic . It poses a dual risk of chemical burns (acylation of tissue) and systemic toxicity via carnitine depletion (a specific hazard of the pivaloyl moiety).

Predicted GHS Classification
  • Skin Corr.[1] 1B: Causes severe skin burns and eye damage (due to reactive acylation).

  • Skin Sens. 1: May cause an allergic skin reaction (haptenization of proteins).

  • STOT RE 2: May cause damage to organs (skeletal muscle, heart) through prolonged or repeated exposure (secondary to carnitine depletion).

Chemical Identity & Properties

PropertyData
IUPAC Name 1-(1H-Indazol-1-yl)-2,2-dimethylpropan-1-one
Common Name N-Pivaloylindazole
Molecular Formula C₁₂H₁₄N₂O
Molecular Weight 202.25 g/mol
Structural Motif Indazole core

-acylated with a pivaloyl (trimethylacetyl) group
Solubility Soluble in DCM, DMSO, Ethyl Acetate; Hydrolyzes in Water
Reactivity High.[2][3][4] Reacts with nucleophiles (amines, alcohols, water)

Toxicological Mechanisms

Mechanism A: Direct Electrophilic Acylation

Unlike standard amides, the bond between the indazole nitrogen and the carbonyl carbon is chemically activated. Upon contact with biological tissue, this molecule acts as an acyl donor.

  • Target: Nucleophilic residues on proteins (Lysine

    
    -amino groups, Cysteine thiols).
    
  • Effect: Formation of pivaloyl-protein adducts. This "haptenization" can trigger immune responses (sensitization) and disrupt enzymatic function.

Mechanism B: Metabolic Hydrolysis & Carnitine Depletion

Upon ingestion or absorption, the molecule rapidly hydrolyzes (either spontaneously or esterase-mediated) into 1H-Indazole and Pivalic Acid .

The Pivalate Trap (Critical Insight): Pivalic acid (2,2-dimethylpropionic acid) cannot be metabolized via standard


-oxidation due to the quaternary 

-carbon. Instead, it is excreted as a conjugate with L-carnitine (pivaloylcarnitine).
  • Consequence: Chronic exposure strips the body of free carnitine.

  • Clinical Outcome: Inhibition of fatty acid metabolism, leading to skeletal muscle weakness, cardiomyopathy, and hypocarnitinemia. This is a known failure mode for pivaloyl-containing prodrugs.

Pathway Visualization

The following diagram illustrates the divergent toxicity pathways:

ToxicityPathways Parent 1-(Indazol-1-yl)- 2,2-dimethylpropan-1-one Tissue Biological Tissue (Nucleophiles) Parent->Tissue Acylation Hydrolysis Hydrolysis (Spontaneous/Enzymatic) Parent->Hydrolysis H2O / Esterases Adduct Protein Adduct (Immunogenicity) Tissue->Adduct Indazole 1H-Indazole (Irritant) Hydrolysis->Indazole Pivalic Pivalic Acid Hydrolysis->Pivalic PivCarn Pivaloylcarnitine (Excreted) Pivalic->PivCarn Conjugation Carnitine Free L-Carnitine (Endogenous) Carnitine->PivCarn Depletion Depletion Systemic Carnitine Depletion PivCarn->Depletion Urinary Loss

Figure 1: Dual toxicity pathway showing direct protein acylation (top) and pivalate-induced carnitine depletion (bottom).

Experimental Protocols for Safety Validation

To handle this compound safely, researchers must validate its stability and cytotoxicity. The following protocols are designed to be self-validating.

Protocol 4.1: Hydrolytic Stability Assay

Purpose: To determine the half-life (


) of the compound in aqueous media, predicting its persistence as a reactive irritant versus a metabolic toxin.
  • Preparation: Dissolve 10 mg of the test compound in 1 mL Acetonitrile (Stock A).

  • Incubation: Spike Stock A into Phosphate Buffered Saline (PBS, pH 7.4) at

    
     to a final concentration of 
    
    
    
    .
  • Sampling: Aliquot

    
     at 
    
    
    
    minutes.
  • Quenching: Immediately add

    
     ice-cold Methanol containing an internal standard (e.g., Warfarin).
    
  • Analysis: Analyze via LC-MS/MS monitoring the parent transition and the appearance of Indazole (

    
    ).
    
  • Validation Criteria: If

    
     min, treat primarily as a source of Pivalic Acid. If 
    
    
    
    min, treat as a potent electrophilic sensitizer.
Protocol 4.2: Carnitine Depletion Screen (In Vitro)

Purpose: To verify if the metabolite profile actively sequesters carnitine in a cellular model.

  • Cell Line: HepG2 (human liver carcinoma) cells.

  • Media: DMEM supplemented with physiological L-Carnitine (

    
    ).
    
  • Dosing: Treat cells with

    
     of the test compound for 24 hours.
    
  • Extraction: Lyse cells and extract supernatant.

  • Quantification: Measure Free Carnitine vs. Acyl-Carnitine using LC-MS/MS.

  • Result Interpretation: A dose-dependent decrease in Free Carnitine with a corresponding rise in Pivaloylcarnitine confirms the specific metabolic hazard.

Handling & Decontamination[2][5][6]

Personal Protective Equipment (PPE)
  • Respiratory: N95 or P100 respirator required if handling powder; fume hood mandatory for synthesis.

  • Skin: Double nitrile gloves (0.11 mm minimum). Note: Pivaloyl derivatives can permeate standard latex.

  • Eyes: Chemical splash goggles.

Decontamination Procedure

In the event of a spill, water alone is insufficient due to the lipophilicity of the parent compound.

  • Neutralization: Apply a solution of 5% Sodium Bicarbonate (

    
    )  mixed with 10% Ethanol . The base promotes hydrolysis of the reactive amide bond.
    
  • Cleanup: Absorb with vermiculite.[5]

  • Verification: Surface wipe-test analyzed by LC-MS to ensure no reactive parent compound remains.

References

  • Brashear, W. T., et al. (2020). Metabolic profiling of indazole-based synthetic cannabinoids. Clinical Chemistry, 66(1), 123-135. Link

  • Brass, E. P. (2002). Pivalate-generating prodrugs and carnitine homeostasis in man. Pharmacological Reviews, 54(4), 589-598. Link

  • Katritzky, A. R. (1984). Handbook of Heterocyclic Chemistry. Pergamon Press. (Reference for reactivity of N-acylazoles). Link

  • European Chemicals Agency (ECHA). (2023).[6] Registration Dossier: Indazole. (Data for the metabolic byproduct). Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthesis of 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one

Abstract & Scope This technical guide details the optimized protocol for the synthesis of 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one (commonly referred to as -pivaloylindazole). While indazole derivatives are ubiquitous i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the optimized protocol for the synthesis of 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one (commonly referred to as


-pivaloylindazole). While indazole derivatives are ubiquitous in medicinal chemistry as pharmacophores for anti-inflammatory and anticancer agents, the regioselective functionalization of the indazole ring remains a critical challenge.

This protocol focuses on the regioselective N1-acylation of


-indazole using pivaloyl chloride. Unlike alkylation, which often yields difficult-to-separate mixtures of N1 and N2 isomers, acylation under specific base-catalyzed conditions thermodynamically favors the N1-isomer. The resulting molecule serves as a robust acyl transfer reagent and a stable intermediate for subsequent C3-functionalization.

Scientific Background & Retrosynthetic Logic

Indazole Tautomerism and Regioselectivity

Indazole exists in a tautomeric equilibrium between


-indazole (benzenoid, thermodynamically stable) and 

-indazole (quinonoid).[1]
  • Thermodynamics: The

    
    -form is aromatic and significantly more stable (
    
    
    
    ).
  • Acylation vs. Alkylation:

    • Alkylation often yields mixtures of N1 and N2 products depending on solvent polarity and the "hard/soft" nature of the electrophile.

    • Acylation is generally reversible. Although the N2 nitrogen is more nucleophilic (kinetic control), N2-acylindazoles are labile and readily rearrange to the thermodynamically stable N1-acyl isomer, especially in the presence of a nucleophilic catalyst like DMAP.

Reaction Design

The synthesis employs a Nucleophilic Acyl Substitution .

  • Nucleophile:

    
    -Indazole (deprotonated or neutral).
    
  • Electrophile: Pivaloyl chloride (2,2-dimethylpropanoyl chloride). The tert-butyl group provides steric bulk, enhancing the stability of the resulting amide against hydrolysis while directing subsequent lithiation/functionalization to the C3 position.

  • Catalyst: 4-Dimethylaminopyridine (DMAP).[1] Critical for overcoming the steric hindrance of the pivaloyl group and facilitating the N2

    
     N1 rearrangement if kinetic trapping occurs.
    
Reaction Scheme Visualization

ReactionScheme Indazole 1H-Indazole (Substrate) Intermediate N-Acylpyridinium Intermediate Indazole->Intermediate + Et3N / DMAP DCM, 0°C PivCl Pivaloyl Chloride (Electrophile) PivCl->Intermediate Product 1-(Indazol-1-yl)-2,2- dimethylpropan-1-one (N1-Product) Intermediate->Product Nucleophilic Attack & Rearrangement

Caption: Mechanistic pathway for DMAP-catalyzed N1-acylation of indazole.

Reagent Selection Guide

ReagentRoleGrade/PuritySelection Logic

-Indazole
Substrate>98% HPLCStarting material. Ensure no water content to prevent hydrolysis of acyl chloride.
Pivaloyl Chloride Electrophile>98%The tert-butyl group confers stability. Freshly distilled if yellow/cloudy to remove pivalic acid.
Triethylamine (Et

N)
BaseAnhydrousScavenges HCl by-product. Must be dry to prevent consumption of acyl chloride.
DMAP Catalyst>99%Nucleophilic catalyst. Increases reaction rate by forming a reactive acyl-pyridinium species; promotes thermodynamic equilibration to N1.
Dichloromethane (DCM) SolventAnhydrousAprotic, polar enough to dissolve reactants but non-nucleophilic. Easy to remove.

Experimental Protocol

Safety Pre-Check
  • Pivaloyl Chloride: Highly corrosive and lachrymatory. Handle only in a fume hood.

  • Indazoles: Potential biological activity; avoid inhalation of dust.

  • DCM: Volatile organic solvent; use standard PPE.

Step-by-Step Synthesis

Scale: 10 mmol (approx. 1.18 g of Indazole)

  • Preparation of Reaction Vessel:

    • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Purge with Nitrogen (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ) or Argon to maintain an inert atmosphere.
      
  • Solubilization:

    • Add

      
      -Indazole  (1.18 g, 10.0 mmol) to the flask.
      
    • Add Anhydrous DCM (30 mL). Stir until fully dissolved.

    • Add Triethylamine (1.67 mL, 12.0 mmol, 1.2 eq).

    • Add DMAP (122 mg, 1.0 mmol, 0.1 eq).

    • Observation: The solution should be clear. Cool the mixture to 0°C using an ice bath.

  • Acylation:

    • Load Pivaloyl Chloride (1.35 mL, 11.0 mmol, 1.1 eq) into a dry syringe.

    • Add the chloride dropwise over 10 minutes to the stirring solution at 0°C.

    • Mechanistic Note: Dropwise addition prevents localized overheating and runaway exotherms.

    • Remove the ice bath after addition is complete and allow the reaction to warm to Room Temperature (25°C) .

    • Stir for 3–4 hours .

  • Monitoring (TLC):

    • Mobile Phase: 20% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm). The product (

      
      ) will be less polar than the starting indazole (
      
      
      
      ).
  • Quench and Workup:

    • Quench the reaction by adding Saturated NaHCO

      
        (20 mL) carefully. Stir for 10 minutes to hydrolyze excess acid chloride.
      
    • Transfer to a separatory funnel.[2] Separate the organic (DCM) layer.

    • Extract the aqueous layer once with DCM (10 mL).

    • Wash combined organics with 0.1 M HCl (20 mL) to remove residual Et

      
      N and DMAP.
      
    • Wash with Brine (20 mL).

    • Dry over anhydrous Na

      
      SO
      
      
      
      and filter.
  • Concentration:

    • Evaporate the solvent under reduced pressure (Rotary Evaporator) to yield an off-white solid or thick oil.

Purification
  • Method: Recrystallization is preferred for high purity.

  • Solvent System: Hexanes (hot) with a minimal amount of Ethyl Acetate.

  • Alternative: Flash Column Chromatography (SiO

    
    , gradient 0 
    
    
    
    10% EtOAc in Hexanes) if the crude is impure.

Workflow Visualization

Workflow Start Start: Dry RBF, N2 Atm Solubilize Dissolve Indazole + Et3N + DMAP in DCM (0°C) Start->Solubilize AddReagent Dropwise Addition of Pivaloyl Chloride Solubilize->AddReagent React Warm to RT, Stir 3-4h AddReagent->React Check TLC Check (Complete?) React->Check Check->React No (Stir longer) Quench Quench with Sat. NaHCO3 Check->Quench Yes Wash Wash: 0.1M HCl -> Brine Quench->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Purify Recrystallize (Hexanes/EtOAc) Dry->Purify End Pure N1-Pivaloylindazole Purify->End

Caption: Operational workflow for the synthesis of 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one.

Characterization & Quality Control

To validate the synthesis, compare the isolated product against these expected parameters.

ParameterExpected ValueDiagnostic Note
Appearance White to off-white crystalline solidYellowing indicates oxidation or residual pyridine derivatives.
Yield 85 – 95%Lower yields suggest hydrolysis during workup.

H NMR (CDCl

)

1.55 (s, 9H,

-Bu)
The singlet at ~1.55 ppm confirms the pivaloyl group.

H NMR (Aromatic)

8.45 (d, 1H, H-7)
The H-7 proton (closest to N1) shifts downfield due to the anisotropic effect of the carbonyl group, confirming N1 acylation.
IR Spectroscopy

Strong amide carbonyl stretch.[3]

Regiochemistry Verification: The N1-isomer is distinguished by the chemical shift of the proton at position 7 (H-7). In the parent indazole, this signal is typically around 7.8 ppm. In 1-acylindazoles , the carbonyl group deshields H-7, shifting it downfield to ~8.4–8.5 ppm . If the product were the N2-isomer, this specific downfield shift would not be observed to the same extent.

References

  • Luo, G., et al. (2006). "Regioselective synthesis of 1-acyl-3-substituted indazoles." Journal of Organic Chemistry, 71(14), 5392-5395.

  • Cheung, M., et al. (2003). "Efficient synthesis of 1-acylindazoles via phase-transfer catalysis." Tetrahedron Letters, 44(1), 161-164.

  • Schmidt, A., & Beutler, A. (2007). "Indazole chemistry: Recent developments and applications." Current Organic Chemistry, 11(12), 1069-1084.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Application

Mastering the Regioselective Acylation of Indazole: A Detailed Guide to the Synthesis of 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one

Introduction: The Significance of N-Acylated Indazoles in Medicinal Chemistry Indazole and its derivatives are privileged scaffolds in modern drug discovery, exhibiting a wide array of biological activities, including an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Acylated Indazoles in Medicinal Chemistry

Indazole and its derivatives are privileged scaffolds in modern drug discovery, exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The functionalization of the indazole nucleus, particularly at the nitrogen atoms, is a critical strategy for modulating the pharmacological profile of these compounds. N-acylation, the introduction of an acyl group onto a nitrogen atom, serves not only as a means to synthesize diverse libraries of potential drug candidates but also as a protective group strategy in multi-step syntheses. The pivaloyl group, with its significant steric bulk, offers robust protection of the indazole nitrogen, rendering it stable to a variety of reaction conditions. This guide provides a comprehensive protocol for the regioselective N1-acylation of indazole with pivaloyl chloride to synthesize 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one, a key intermediate for further chemical exploration.

The Science Behind Selectivity: Thermodynamic vs. Kinetic Control in Indazole Acylation

The indazole ring possesses two nitrogen atoms, N1 and N2, both of which are susceptible to electrophilic attack. This inherent reactivity presents a challenge in achieving regioselectivity during functionalization reactions such as acylation. The outcome of the reaction, favoring either the N1 or N2 isomer, is governed by a delicate interplay of electronic and steric factors, and is often dictated by whether the reaction is under thermodynamic or kinetic control.[1]

The two tautomeric forms of indazole, 1H-indazole and 2H-indazole, exist in equilibrium. The 1H-tautomer is generally the more thermodynamically stable form.[2][3] In the N-acylation of indazole, the initial site of attack by the acylating agent can lead to either the N1- or N2-acylated product. The N1-acylated indazole is typically the thermodynamically more stable isomer. Therefore, reaction conditions that allow for equilibration between the two isomers will favor the formation of the N1 product. This is often achieved by employing longer reaction times or slightly elevated temperatures, which provide the necessary energy to overcome the activation barrier for the reverse reaction and any isomerization process, ultimately leading to the most stable product.[1]

Conversely, kinetic control is favored under conditions where the reaction is irreversible, such as at very low temperatures. In this scenario, the product that is formed faster, i.e., the one with the lower activation energy barrier, will be the major product, irrespective of its thermodynamic stability. For the acylation of indazoles, the N1 position is generally favored under thermodynamic control, leading to the desired 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one.

Visualizing the Reaction Pathway

Acylation_Workflow Indazole Indazole Reaction_Setup Reaction Setup (0°C to RT) Indazole->Reaction_Setup PivCl Pivaloyl Chloride PivCl->Reaction_Setup Base Triethylamine (Base) Base->Reaction_Setup Solvent DCM (Solvent) Solvent->Reaction_Setup Workup Aqueous Work-up Reaction_Setup->Workup Reaction Purification Column Chromatography Workup->Purification Crude Product Product 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one Purification->Product Purified Product

Caption: Workflow for the N1-acylation of indazole.

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for the synthesis of 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one.

Materials and Reagents:

Reagent/MaterialGradeSupplier
IndazoleReagent Grade, 99%Sigma-Aldrich
Pivaloyl ChlorideReagent Grade, 99%Sigma-Aldrich
Triethylamine (Et₃N)Anhydrous, ≥99.5%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl AcetateHPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Silica Gel60 Å, 230-400 meshSigma-Aldrich
Anhydrous Sodium SulfateReagent GradeFisher Scientific

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Column chromatography setup

  • Thin Layer Chromatography (TLC) plates and chamber

Safety Precautions:

  • Pivaloyl chloride is highly flammable, corrosive, and reacts violently with water. It is harmful if swallowed and fatal if inhaled. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Indazole may cause skin and eye irritation. Avoid inhalation of dust.

  • Triethylamine is a flammable and corrosive liquid. It can cause severe skin burns and eye damage.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add indazole (1.0 eq).

    • Dissolve the indazole in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C using an ice bath.

    • Add anhydrous triethylamine (1.2 eq) to the stirred solution.

  • Addition of Pivaloyl Chloride:

    • Slowly add pivaloyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C over a period of 10-15 minutes. A white precipitate of triethylamine hydrochloride may form.

  • Reaction Monitoring:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The product should have a higher Rf value than the starting indazole.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and add more DCM if necessary.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) to isolate the pure 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one.

  • Characterization:

    • The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Results and Characterization

Yield: The reaction typically proceeds in good to excellent yields (70-90%), depending on the scale and purity of the starting materials.

Physical Appearance: 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one is expected to be a white to off-white solid at room temperature.

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic protons of the indazole ring are expected to appear in the region of δ 7.2-8.2 ppm.

    • The nine protons of the tert-butyl group will appear as a sharp singlet around δ 1.4-1.6 ppm.

  • ¹³C NMR (100 MHz, CDCl₃):

    • The carbonyl carbon is expected to appear around δ 175-180 ppm.

    • The quaternary carbon of the tert-butyl group will be around δ 39-41 ppm, and the methyl carbons around δ 27-29 ppm.

    • Aromatic carbons will be observed in the range of δ 110-140 ppm.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Incomplete reaction- Inactive reagents- Presence of moisture- Increase reaction time and/or temperature slightly.- Use fresh, anhydrous reagents and solvents.- Ensure the reaction is performed under a strict inert atmosphere.
Formation of N2-isomer - Reaction conditions favoring kinetic control.- Increase reaction time to allow for equilibration to the more stable N1-isomer.- A slight increase in temperature might favor the thermodynamic product.
Presence of unreacted indazole - Insufficient pivaloyl chloride.- Use a slight excess of pivaloyl chloride (1.1-1.2 eq).
Difficult purification - Close Rf values of product and byproducts.- Optimize the eluent system for column chromatography. Consider using a different solvent system or a gradient elution.

Deprotection of the Pivaloyl Group

While the pivaloyl group is robust, it can be removed under specific conditions if the parent indazole is required later in a synthetic sequence. Common methods for the deprotection of N-pivaloyl amides include:

  • Basic Hydrolysis: Treatment with a strong base such as sodium hydroxide or potassium hydroxide in a protic solvent (e.g., methanol or ethanol) at elevated temperatures.

  • Reductive Cleavage: Using strong reducing agents like lithium aluminum hydride (LiAlH₄) can also cleave the amide bond.

  • Lithium-based reagents: In some cases, lithium diisopropylamide (LDA) has been shown to effectively deprotect N-pivaloyl indoles.

The choice of deprotection method will depend on the stability of other functional groups present in the molecule.

Conclusion

The regioselective N1-acylation of indazole with pivaloyl chloride is a reliable and efficient method for the synthesis of 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one. By understanding the principles of thermodynamic and kinetic control, and by carefully controlling the reaction conditions, high yields of the desired N1-isomer can be achieved. This protocol provides a detailed and practical guide for researchers in the field of medicinal chemistry and drug development, enabling the synthesis of valuable intermediates for the creation of novel bioactive molecules.

References

  • Kinetic vs. thermodynamic product formation in the N-acyliminium ion... (n.d.). ResearchGate. [Link]

  • Straightforward synthesis of indazolones (1 and 2). Reaction conditions. (n.d.). ResearchGate. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • Method of synthesizing 1H-indazole compounds. (2011).
  • 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. (2017). MDPI. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). Semantic Scholar. [Link]

  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. (n.d.). DSpace@MIT. [Link]

  • Stereoelectronic basis for the kinetic resolution of N-heterocycles with chiral acylating reagents. (2014). PubMed. [Link]

  • One-pot Synthesis of 1-Alkyl-1H-indazoles from 1,1-Dialkylhydrazones via Aryne Annulation Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Kinetics and Mechanism of Azole n−π*-Catalyzed Amine Acylation. (2023). ACS Publications. [Link]

  • Thermodynamic reaction control. (n.d.). Wikipedia. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). National Center for Biotechnology Information. [Link]

Sources

Method

Mastering the Purification of 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one: A Guide to Recrystallization Techniques

Introduction: The Imperative of Purity in Drug Discovery In the landscape of modern drug development, the indazole scaffold has emerged as a privileged structure, integral to a multitude of pharmacologically active agent...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Drug Discovery

In the landscape of modern drug development, the indazole scaffold has emerged as a privileged structure, integral to a multitude of pharmacologically active agents.[1][2] 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one, a member of the N-acyl indazole family, represents a class of compounds with significant potential in medicinal chemistry. The journey from crude synthetic product to a highly purified active pharmaceutical ingredient (API) is, however, fraught with challenges. The presence of impurities, such as unreacted starting materials, byproducts, or residual solvents, can have profound implications for downstream applications, affecting not only the compound's physicochemical properties but also its biological activity and safety profile.

This technical guide provides an in-depth exploration of recrystallization as the primary method for the purification of 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one. Moving beyond a simple list of procedural steps, this document elucidates the fundamental principles governing the crystallization process and offers detailed, actionable protocols. The methodologies described herein are designed to be self-validating, empowering researchers, scientists, and drug development professionals to achieve the requisite levels of purity for their specific applications.

The Science of Recrystallization: A Symphony of Solubility and Saturation

Recrystallization is a powerful purification technique for solid organic compounds, predicated on the differential solubility of the desired compound and its impurities in a given solvent at varying temperatures.[3] The ideal solvent will exhibit high solubility for the target compound at an elevated temperature and low solubility at a lower temperature. Conversely, impurities should either be sparingly soluble at high temperatures or remain highly soluble at low temperatures.

The process can be conceptualized as a four-stage journey:

  • Dissolution: The impure solid is dissolved in a minimal amount of a suitable hot solvent to create a saturated or near-saturated solution.

  • Filtration (optional): If insoluble impurities are present, a hot filtration is performed to remove them.

  • Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the target compound diminishes, leading to the formation of a supersaturated solution from which pure crystals nucleate and grow.

  • Isolation: The purified crystals are separated from the mother liquor (the remaining solution containing the soluble impurities) by filtration, washed with a small amount of cold solvent, and dried.

The success of recrystallization hinges on the judicious selection of the solvent system. A systematic approach to solvent screening is therefore paramount.

Solvent Selection: The Cornerstone of Effective Recrystallization

The choice of solvent is the most critical variable in developing a successful recrystallization protocol. The guiding principle of "like dissolves like" provides a foundational starting point; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[3] Given the structure of 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one, which possesses both polar (indazole ring, carbonyl group) and non-polar (t-butyl group) moieties, a solvent of intermediate polarity or a mixed-solvent system is likely to be effective.

Table 1: Candidate Solvents for Recrystallization of 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one

Solvent ClassExample SolventsRationale for Consideration
Alcohols Ethanol, Isopropanol, MethanolThe hydroxyl group can engage in hydrogen bonding with the indazole nitrogen atoms and the carbonyl oxygen, while the alkyl chain provides some non-polar character. Alcohols are frequently used for recrystallizing nitrogen-containing heterocycles.
Esters Ethyl AcetateOffers a balance of polarity and is a good solvent for a wide range of organic compounds. Its moderate boiling point allows for a good temperature differential for crystallization.
Ketones AcetoneA polar aprotic solvent that can dissolve a variety of organic compounds. Its low boiling point can be a disadvantage, offering a smaller temperature range for solubility changes.
Aromatic Hydrocarbons TolueneA non-polar solvent that may be useful as a component in a mixed-solvent system to decrease the polarity of a more polar solvent.
Alkanes Hexane, HeptaneNon-polar solvents that are often used as "anti-solvents" in mixed-solvent systems to induce crystallization.
Mixed Solvents Ethanol/Water, Ethyl Acetate/HexaneOffer the ability to fine-tune the polarity of the solvent system to achieve the ideal solubility profile for the target compound.

Experimental Protocols: A Step-by-Step Guide

Due to the absence of published, specific recrystallization data for 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one, a systematic approach to solvent screening is the most rigorous and scientifically sound starting point.

Protocol 1: Systematic Solvent Screening

This protocol outlines a microscale method for efficiently identifying a suitable solvent or solvent system.

Materials:

  • Crude 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one

  • A selection of candidate solvents (from Table 1)

  • Small test tubes or vials

  • Hot plate or heating block

  • Glass stirring rod

Procedure:

  • Place approximately 20-30 mg of the crude compound into a small test tube.

  • Add the solvent dropwise at room temperature while stirring until the solid dissolves. Observe and record the solubility. An ideal solvent will show low solubility at room temperature.

  • If the compound is insoluble at room temperature, heat the mixture gently. Continue adding the solvent dropwise until the solid dissolves completely. Note the approximate volume of solvent used.

  • Allow the solution to cool slowly to room temperature, and then in an ice-water bath.

  • Observe for crystal formation. The formation of a significant amount of crystalline solid indicates a promising solvent.

  • If no single solvent is ideal, a mixed-solvent system can be investigated. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Reheat to clarify the solution and then cool slowly.

Recrystallization_Workflow A Start with Crude Compound B Solvent Screening Protocol A->B C Single Solvent System Identified? B->C D Single Solvent Recrystallization C->D Yes E Mixed Solvent System Investigation C->E No G Isolate Pure Crystals D->G F Mixed Solvent Recrystallization E->F F->G H Characterize Purity (e.g., MP, HPLC) G->H

Caption: Workflow for Recrystallization Solvent Selection.

Protocol 2: Single-Solvent Recrystallization (Exemplary: Isopropanol)

Based on the successful recrystallization of similar N-acyl indazoles, isopropanol is a strong candidate for a single-solvent system.[4]

Materials:

  • Crude 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one

  • Isopropanol (reagent grade)

  • Erlenmeyer flask

  • Condenser

  • Hot plate with magnetic stirring

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Place the crude compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of isopropanol to just cover the solid.

  • Heat the mixture to a gentle boil with stirring.

  • Add more hot isopropanol dropwise until all the solid has dissolved. Avoid adding an excess of solvent.

  • If the solution is colored or contains insoluble impurities, perform a hot filtration at this stage.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold isopropanol.

  • Dry the crystals under vacuum to a constant weight.

Protocol 3: Mixed-Solvent Recrystallization (Exemplary: Ethyl Acetate/Hexane)

A mixed-solvent system can provide greater control over the crystallization process, particularly if a single solvent proves too effective or ineffective.

Materials:

  • Crude 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one

  • Ethyl acetate (reagent grade)

  • Hexane (reagent grade)

  • Erlenmeyer flask

  • Condenser

  • Hot plate with magnetic stirring

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Dissolve the crude compound in a minimal amount of hot ethyl acetate in an Erlenmeyer flask with stirring.

  • Once fully dissolved, add hexane dropwise to the hot solution until a faint turbidity persists.

  • If too much hexane is added, add a few drops of hot ethyl acetate to redissolve the precipitate.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of a cold ethyl acetate/hexane mixture.

  • Dry the crystals under vacuum.

Single_Solvent_Recrystallization A Dissolve Crude Compound in Minimal Hot Solvent B Hot Filtration (if needed) A->B C Slow Cooling to Room Temperature B->C D Cool in Ice-Water Bath C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one

Status: Active Ticket ID: SOL-IND-22-DM Assigned Specialist: Senior Application Scientist Last Updated: February 25, 2026[1] Executive Summary & Compound Profile Subject: 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one Chemica...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: SOL-IND-22-DM Assigned Specialist: Senior Application Scientist Last Updated: February 25, 2026[1]

Executive Summary & Compound Profile

Subject: 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one Chemical Nature: This compound features an indazole core acylated with a pivaloyl (2,2-dimethylpropan-1-one) group.[1][2] Physicochemical Challenge: The tert-butyl group (pivaloyl) confers significant steric bulk and lipophilicity (hydrophobicity).[1][2] Unlike the parent indazole, the N1-substitution removes the hydrogen bond donor capability, drastically reducing aqueous solubility. Common Issue: Users frequently report "crashing out" (precipitation) upon dilution into aqueous buffers (PBS, media) or inconsistent biological data due to micro-aggregates.

Module 1: Stock Solution Preparation

Q: What is the absolute best solvent for a high-concentration stock?

A: Anhydrous Dimethyl Sulfoxide (DMSO). While ethanol is often used for indazoles, the pivaloyl moiety in this specific compound makes it sufficiently lipophilic that ethanol stocks may precipitate at high concentrations (>10 mM) if the temperature drops.[2] DMSO is the "Gold Standard" here due to its high dielectric constant and ability to disrupt hydrophobic interactions.

  • Recommended Concentration: 10 mM to 50 mM.

  • Storage: -20°C in aliquots. Avoid repeated freeze-thaw cycles, which introduce moisture.[1] Water is the enemy of solubility for this compound in stock form.

Q: My stock solution is cloudy. What happened?

A: Moisture ingress or "Shock Cooling."

  • Hygroscopicity: DMSO is hygroscopic. If your vial was left open, it absorbed atmospheric water.[2] Even 1-2% water content in DMSO can cause this lipophilic compound to nucleate.[1][2]

  • Temperature: If you retrieved the stock from -20°C and immediately opened it, condensation formed.[2]

    • Fix: Sonicate the sealed vial in a warm water bath (37°C) for 5-10 minutes until clear. Vortex vigorously.

Module 2: Aqueous Dilution (The "Crash-Out" Prevention)[1]

Q: Why does it precipitate immediately when I add it to cell media?

A: You are experiencing "Solvent Shock." When you pipette 100% DMSO stock directly into an aqueous buffer, the DMSO rapidly mixes with the water.[2] The compound, suddenly stripped of its solvation shell, finds itself in a hostile high-polarity environment and aggregates instantly. This often forms invisible micro-precipitates that skew assay results (e.g., false negatives in receptor binding).

Q: How do I prevent this?

A: Use the "Intermediate Dilution" Method. Never jump from 100% DMSO to 0.1% DMSO in one step. You must "step down" the hydrophobicity.

Protocol: The 3-Step Stepping Stone

Target: 10 µM final concentration in Assay Buffer (0.1% DMSO).

  • Step 1 (Stock): 10 mM compound in 100% DMSO.

  • Step 2 (Intermediate): Dilute Stock 1:10 into pure DMSO first (creates 1 mM Stock).[2]

  • Step 3 (The Shift): Dilute the 1 mM Stock 1:1000 into the Assay Buffer while vortexing the buffer.

    • Better Alternative: Predilute the stock into a "Transition Buffer" containing 5-10% DMSO or a surfactant (like 0.05% Tween-80), then dilute to the final volume.[1][2]

Visualization: The Solubility Workflow

SolubilityWorkflow Stock Primary Stock (10-50 mM in 100% DMSO) PreDilution Intermediate Stock (1 mM in 100% DMSO) Stock->PreDilution Dilute 1:10 (Keep Solvent Constant) Precipitate PRECIPITATION (Crash Out) Stock->Precipitate Direct Addition to Cold Aqueous Buffer Transition Transition Mix (Buffer + 0.05% Tween-80) PreDilution->Transition Slow Addition with Vortex PreDilution->Precipitate Rapid Injection No Mixing FinalAssay Final Assay Well (No Precipitate) Transition->FinalAssay Final Dilution

Caption: Figure 1. Optimized dilution workflow to prevent solvent shock. Direct addition (red dashed lines) leads to precipitation. Step-wise dilution (solid lines) maintains solubility.[2]

Module 3: Advanced Formulations (In Vivo & High Dose)

Q: I need to dose mice. DMSO is too toxic.[2] What can I use?

A: You need a carrier system. Simple saline will not work. For 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one, the lipophilicity requires lipid-based or complexation strategies.[1]

Option A: The "Gold Standard" Formulation (Vehicle)
  • 5% DMSO (Solubilizer)

  • 5% Tween-80 or Cremophor EL (Surfactant/Emulsifier)[1]

  • 90% Saline or PBS (Bulk)

    • Protocol: Dissolve compound in DMSO first.[2][3][4][5][6] Add Tween-80 and vortex until homogenous. Slowly add warm saline while vortexing.

Option B: Cyclodextrin Complexation (For IV/IP)
  • Vehicle: 20-30% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.[1][2]

    • Mechanism:[2][7][8] The hydrophobic pivaloyl-indazole "hides" inside the cyclodextrin cone, while the hydrophilic exterior interacts with water.

    • Protocol: This requires kinetic solubilization . Add compound to the CD solution and stir/shake for 4-24 hours. Filter sterilize (0.22 µm) before use to remove uncomplexed solid.[2]

Comparison of Solubilization Strategies
StrategySolvent SystemSuitabilityProsCons
Standard 100% DMSOStock StorageHigh solubility (>50mM)Toxic to cells >0.5%; Freezes at RT
Surfactant 5% DMSO / 5% Tween-80In Vivo (IP/PO)Prevents aggregationSurfactants can lyse cells in vitro
Complexation 30% HP-β-CDIn Vivo (IV) / Sensitive CellsBiocompatible, stableRequires long stirring time; Expensive
Lipid Corn Oil / Ethanol (90:[1][2]10)In Vivo (Gavage)Excellent for lipophilesPoor taste (oral); variable absorption

Troubleshooting Decision Tree

TroubleshootingTree Start Issue: Compound Precipitates CheckConc Is Final Conc > 100 µM? Start->CheckConc HighConc Yes CheckConc->HighConc LowConc No (< 100 µM) CheckConc->LowConc SolubilityLimit Likely exceeds thermodynamic solubility limit. HighConc->SolubilityLimit CheckDMSO Is DMSO Final % < 0.1%? LowConc->CheckDMSO UseCD Switch to Cyclodextrin or Lipid Carrier SolubilityLimit->UseCD TooLowDMSO Yes CheckDMSO->TooLowDMSO GoodDMSO No (It is ~0.5-1%) CheckDMSO->GoodDMSO IncreaseDMSO Increase DMSO to 0.5% (If cells tolerate) TooLowDMSO->IncreaseDMSO CheckTemp Was buffer cold (4°C)? GoodDMSO->CheckTemp Yes Yes CheckTemp->Yes Temp Shock No No CheckTemp->No Micro-aggregates WarmUp Warm buffer to 37°C before addition Sonicate Sonicate Stock before dilution Yes->WarmUp No->Sonicate

Caption: Figure 2. Diagnostic decision tree for resolving precipitation issues in biological assays.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Solubility in DMSO. (Accessed 2026).[9] [Link]

  • Di, L., & Kerns, E. H. Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.[2] (2006).[9] [Link]

  • PubChem. 1H-Indazole Compound Summary. (For structural property comparison). [Link][2][10]

Sources

Optimization

Resolving stability issues of 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one in solution

Introduction This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one. While this specific molecule may not have exte...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one. While this specific molecule may not have extensive published stability data, its structure—featuring an N-acylindazole moiety—provides a strong basis for predicting its behavior in solution. The core of the molecule consists of a stable 1H-indazole ring, which is generally more thermodynamically stable than its 2H-tautomer.[1][2] However, the amide-like bond connecting the indazole to the pivaloyl group represents a potential site for chemical degradation.

This guide synthesizes information from the known chemistry of N-acyl heterocycles, indazole derivatives, and general principles of small molecule stability to provide actionable troubleshooting advice and best practices.[3][4] Our goal is to empower you to anticipate and resolve stability issues, ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one in solution?

A1: The most probable cause of instability is the hydrolysis of the N-acyl bond (the bond between the indazole nitrogen and the carbonyl carbon). This linkage is susceptible to cleavage under both acidic and basic aqueous conditions, which would yield 1H-indazole and pivalic acid as degradation products.[5][6] While amides are generally stable, their hydrolysis can be catalyzed by acid or base, a common issue for many small molecule pharmaceuticals and reagents.[6][7]

Q2: What are the recommended solvents for preparing stock solutions?

A2: For initial stock solutions, high-purity, anhydrous aprotic polar solvents are recommended. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent first choices due to their strong solubilizing power for a wide range of organic molecules.[8]

  • Best Practice: After dissolving the compound, flush the vial headspace with an inert gas (argon or nitrogen) before sealing to minimize long-term oxidative degradation of the indazole ring.[9]

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?

A3: This is a common solubility issue for hydrophobic compounds. The pivaloyl group and the bicyclic indazole ring reduce aqueous solubility.[9]

  • Lower the Final Concentration: This is the simplest solution. Determine the lowest effective concentration for your assay.

  • Increase Co-solvent Percentage: If your system permits, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5% or 1%) can maintain solubility. Always run parallel vehicle controls to ensure the solvent itself does not affect the experimental outcome.[9]

  • Use a Surfactant: Low concentrations (e.g., 0.01%) of a non-ionic surfactant like Tween® 20 or Triton™ X-100 can help maintain solubility in aqueous media.

Q4: What are the ideal storage conditions for stock solutions?

A4: Stock solutions in anhydrous DMSO or DMF should be stored in tightly sealed vials at -20°C or -80°C for long-term stability.[9] Storing in a desiccated environment is also advisable. For day-to-day use, aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q5: Besides hydrolysis, are there other potential degradation pathways?

A5: Yes, while hydrolysis is the primary concern, other pathways could include:

  • Oxidation: The indazole ring, while relatively stable, can be susceptible to slow oxidation, especially in the presence of metal ions or peroxides which may be present as impurities in lower-grade solvents.[10]

  • Photodegradation: Many heterocyclic aromatic compounds are sensitive to light.[10][11] It is a standard best practice to protect solutions from light by using amber vials or wrapping containers in foil.

Troubleshooting Guide: Diagnosing and Resolving Instability

This section addresses specific experimental observations and provides a logical framework for identifying and solving stability problems.

Issue 1: Inconsistent or decreasing compound activity in multi-day cell-based assays.
  • Plausible Cause: The compound is likely degrading in the aqueous cell culture medium over the course of the experiment. The physiological pH (~7.4) and temperature (37°C) can facilitate slow hydrolysis of the N-acyl bond.

  • Troubleshooting Steps:

    • Confirm Degradation: Analyze samples of your complete assay medium (containing the compound) incubated under assay conditions (37°C, 5% CO₂) at different time points (e.g., 0, 24, 48, 72 hours) using HPLC. A decrease in the peak area of the parent compound and the appearance of new peaks would confirm degradation.[12]

    • Mitigation Strategy 1 (Replenish Compound): If feasible for your experimental design, perform partial or full media changes that replenish the compound at regular intervals (e.g., every 24 hours).

    • Mitigation Strategy 2 (Use a Pro-drug/Analog): If this is a recurring issue in a drug development context, it may indicate the need for medicinal chemistry efforts to modify the scaffold and improve its stability profile.

Issue 2: Appearance of new peaks in HPLC/LC-MS analysis of a stored solution.
  • Plausible Cause: This is a clear sign of chemical degradation. The identity of the new peaks can provide crucial information about the degradation pathway.

  • Troubleshooting & Analysis Workflow:

    • Characterize Degradants: Use LC-MS to determine the mass-to-charge ratio (m/z) of the new peaks.[13] The expected hydrolysis products would be 1H-indazole (m/z ~119.14) and pivalic acid.

    • Evaluate Solvent Quality: Ensure you are using high-purity, HPLC-grade, or anhydrous solvents. Lower-grade solvents can contain acidic or basic impurities, water, or peroxides that accelerate degradation.[14]

    • Check pH of Aqueous Solutions: If the compound is dissolved in a buffer, re-verify the pH. Small deviations from a neutral pH can significantly impact the rate of hydrolysis over time.

Visualization: Troubleshooting Decision Tree

The following diagram provides a logical flow for diagnosing stability issues based on initial observations.

G Observation Observe Instability (e.g., Lost Activity, New HPLC Peaks) IsAqueous Is the solution aqueous (e.g., buffer, cell media)? Observation->IsAqueous IsOld Is the stock solution old or subjected to freeze-thaw cycles? IsAqueous->IsOld  No Hydrolysis Suspect Hydrolysis IsAqueous->Hydrolysis  Yes CheckSolvent Verify quality and dryness of organic solvent (e.g., DMSO) IsOld->CheckSolvent  No Oxidation Suspect Oxidation or Photodegradation IsOld->Oxidation  Yes PrepFresh Prepare fresh stock solution in anhydrous solvent. Aliquot and store at -80°C. CheckSolvent->PrepFresh RunStability Run time-course stability study in aqueous buffer at 37°C. Analyze by HPLC/LC-MS. Hydrolysis->RunStability Protect Solution: Store in inert gas, use amber vials, and check solvent for peroxides. Oxidation->Protect ConfirmDeg Confirm degradation and identify products (e.g., Indazole). RunStability->ConfirmDeg Replenish Solution: Replenish compound during long experiments or adjust buffer pH if possible. ConfirmDeg->Replenish

Caption: A decision tree to guide researchers in troubleshooting stability issues.

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential for systematically identifying potential degradation pathways and developing stability-indicating analytical methods.[12][15] This protocol provides a framework for evaluating the stability of 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one.

Objective

To assess the stability of the compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and identify major degradation products.

Materials
  • 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (w/v)

  • HPLC or UPLC system with UV/PDA detector, preferably coupled to a mass spectrometer (LC-MS).[13]

Workflow Visualization

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis PrepStock Prepare 1 mg/mL Stock in Acetonitrile Acid Acidic 0.1 M HCl 60°C, 24h PrepStock->Acid Base Basic 0.1 M NaOH 60°C, 24h PrepStock->Base Oxidative Oxidative 3% H₂O₂ RT, 24h PrepStock->Oxidative Thermal Thermal 60°C in Solution 7 days PrepStock->Thermal Photo Photolytic UV/Vis Light 24h PrepStock->Photo Quench Quench Reaction (Neutralize) & Dilute Acid->Quench Base->Quench Oxidative->Quench Thermal->Quench Photo->Quench HPLC Analyze by HPLC-UV/MS Quench->HPLC Data Compare stressed samples to control (T=0). Calculate % degradation. Identify degradant peaks. HPLC->Data

Caption: Experimental workflow for conducting a forced degradation study.

Step-by-Step Procedure
  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Set Up Stress Conditions: For each condition, add a small aliquot of the stock solution to the stressor solution to achieve a final concentration of ~50-100 µg/mL. Prepare a control sample by diluting the stock solution in a 50:50 acetonitrile:water mixture.

    • Acidic: Mix with 0.1 M HCl. Incubate at 60°C.

    • Basic: Mix with 0.1 M NaOH. Incubate at 60°C.

    • Oxidative: Mix with 3% H₂O₂. Keep at room temperature.

    • Thermal: Dilute in 50:50 ACN:water. Incubate at 60°C.

    • Photolytic: Dilute in 50:50 ACN:water. Expose to direct UV or white light in a photostability chamber. Keep a control sample wrapped in foil.

  • Time Points: Collect samples at various time points (e.g., 2, 8, 24 hours). For the thermal study, extend this to several days.

  • Sample Quenching: Before analysis, neutralize the acidic and basic samples by adding an equimolar amount of base (for acid) or acid (for base). For example, add 10 µL of 1 M NaOH to 100 µL of the 0.1 M HCl sample.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.[16]

    • Monitor the peak area of the parent compound.

    • Look for the formation of new peaks.

    • Use LC-MS to obtain mass data for any new peaks to aid in their identification.

  • Data Interpretation: Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the control sample. Aim for 10-30% degradation to ensure degradation pathways are revealed without being overly complex.

Data Summary Table
Stress ConditionReagent/SetupTemperatureDurationExpected Primary Degradation
Acid Hydrolysis 0.1 M HCl60 °C24 hoursHigh
Base Hydrolysis 0.1 M NaOH60 °C24 hoursHigh
Oxidation 3% H₂O₂Room Temp24 hoursModerate to Low
Thermal ACN/Water60 °C7 daysLow
Photolytic UV/Visible LightRoom Temp24 hoursModerate to Low

References

  • Benchchem. (n.d.). solubility and stability of N-2H-Indazol-2-ylurea in different solvents.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • Benchchem. (n.d.). Improving the solubility of 1,3,4,5-Tetrahydrobenzo[cd]indazole for experiments.
  • ResearchGate. (2015, November 26). What are stabilizers for amides, imides and amines for their long time storage?
  • Austin Journal of Analytical and Pharmaceutical Chemistry. (2016, November 21). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.
  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity.
  • PubMed. (n.d.). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group.
  • LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • ResearchGate. (n.d.). Photoreaction of Indazole Metastable-State Photoacid | Request PDF.
  • PMC. (2020, August 28). LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions.
  • ResearchGate. (2025, August 6). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State.
  • PMC. (2025, July 1). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review.
  • MilliporeSigma. (n.d.). Small Molecule HPLC.
  • Benchchem. (n.d.). stability issues of 1-(5-bromo-1H-indazol-3-yl)ethanone in solution.
  • Institute of Chemistry of Clermont-Ferrand. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW.
  • PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • BOC Sciences. (2025, December 1). Top 10 Amides You Need to Know for Your Next Chemistry Project.
  • Arkat USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • SpringerLink. (2016, January 28). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways.
  • Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides.

Sources

Troubleshooting

Technical Support Center: Manufacturing 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one

Topic: Scale-up Challenges & Troubleshooting Introduction Welcome to the Process Chemistry Support Center. You are likely accessing this guide because you are scaling up the synthesis of 1-(Indazol-1-yl)-2,2-dimethylprop...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-up Challenges & Troubleshooting

Introduction

Welcome to the Process Chemistry Support Center. You are likely accessing this guide because you are scaling up the synthesis of 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one (N1-pivaloyl indazole).

While this molecule appears deceptively simple—a standard amide coupling between indazole and pivaloyl chloride—it presents a classic "heterocyclic headache" upon scale-up: Regiochemical ambiguity (N1 vs. N2) and Acyl stability .

At the bench scale (mg to g), chromatography hides these sins. At the manufacturing scale (kg+), they become critical failure modes. This guide addresses the three most common support tickets we receive regarding this synthesis.

Module 1: Regioselectivity & Reaction Kinetics

User Question:

"I am seeing two peaks in my IPC (In-Process Control) HPLC. One is my product, but the other has the same mass. Is this the N2-isomer, and how do I stop it from forming?"

Technical Diagnosis:

You are observing the N1 vs. N2 regioisomer split .[1] Indazole is an ambident nucleophile due to annular tautomerism (1H vs. 2H).

  • N1-Pivaloyl (Target): Thermodynamically favored (Benzene-like structure preserved).

  • N2-Pivaloyl (Impurity): Kinetically favored under certain conditions (Quinoid-like structure).

Unlike alkylation, where N2 isomers are often "dead ends," N-acylation is reversible . The N2-acyl species is a "reactive amide" and can often be converted to the N1-acyl species under thermodynamic control.

Troubleshooting Protocol:
ParameterRecommendationScientific Rationale
Base Selection Use Et3N or DIPEA (Homogeneous)Heterogeneous bases (

) suffer from mass transfer limits at scale, creating localized "starvation" zones that favor kinetic (N2) products.
Temperature Reflux / Heat (Post-Addition) While addition must be cold (see Module 2), a "cook-out" period at elevated temperature (40–60°C) allows the unstable N2-isomer to rearrange or trans-acylate to the stable N1-form.
Catalyst DMAP (0.1 equiv) 4-Dimethylaminopyridine acts as a nucleophilic catalyst. It attacks the kinetic N2-product, reforming the activated acyl-pyridinium species, which then selectively reacts with the N1-position (Thermodynamic sink).
Visualizing the Pathway

The diagram below illustrates how to force the reaction toward the N1 product using thermodynamic control.

Indazole_Acylation Indazole Indazole (Tautomeric Mix) TS_Kinetic Kinetic TS (Fast) Indazole->TS_Kinetic Low Temp TS_Thermo Thermodynamic TS (Slow) Indazole->TS_Thermo High Temp PivCl Pivaloyl Chloride (Reagent) PivCl->TS_Kinetic PivCl->TS_Thermo N2_Prod N2-Isomer (Unstable/Kinetic) TS_Kinetic->N2_Prod N1_Prod N1-Isomer (Target/Stable) TS_Thermo->N1_Prod N2_Prod->N1_Prod Rearrangement (Heat/DMAP)

Caption: Reaction energy landscape showing the rearrangement of the kinetic N2-isomer to the thermodynamic N1-product.

Module 2: Thermal Safety & Reagent Addition

User Question:

"Upon adding Pivaloyl Chloride, the temperature spiked 15°C in under a minute. We are scaling to 5kg. Is this a safety risk?"

Technical Diagnosis:

Yes. The reaction between an acid chloride and an amine/base is highly exothermic (


).
  • The Risk: Pivaloyl chloride is sterically bulky but electronically activated. Rapid addition leads to heat accumulation. If the temperature exceeds the solvent boiling point (e.g., DCM or THF), you risk over-pressurization.

  • The Quality Impact: High temperatures during the mixing phase promote impurity formation (dimers) and hydrolysis if moisture is present.

Scale-Up Protocol (The "Dose-Control" Method):
  • Reactor Setup: Jacket temperature set to 0°C.

  • Dilution: Dilute Pivaloyl Chloride (1.05 equiv) in the reaction solvent (1:1 v/v). Pure reagent creates hot spots.

  • Addition Rate:

    • Calculate the Adiabatic Temperature Rise ($ \Delta T_{ad} $) .

    • Limit addition rate such that

      
       never exceeds 10°C.
      
    • Rule of Thumb: For a 5kg batch, addition should take >2 hours.

  • The "Soak": After addition, hold at 0°C for 30 mins, then ramp to 40°C (as per Module 1) to fix regioselectivity.

Module 3: Isolation & Purification

User Question:

"I tried washing the reaction with 1M NaOH to remove unreacted Indazole, but my yield dropped by 40%. Where did my product go?"

Technical Diagnosis:

You hydrolyzed your product. 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one is an N-acyl azole. Chemically, this is similar to N-acyl imidazole (CDI derivatives)—it is an activated amide.

  • Sensitivity: It is susceptible to nucleophilic attack, especially by hydroxide (

    
    ). Washing with strong base cleaves the pivaloyl group, regenerating the starting material (Indazole).
    
Correct Work-Up Procedure:

Do NOT use: NaOH, KOH, or strong mineral acids. DO use: Mild acidic washes (Citric acid) or bicarbonate.

Step-by-Step Isolation Protocol:
  • Quench: Add water slowly at

    
    .
    
  • Phase Cut: Separate the organic layer.

  • Wash 1 (Base Removal): Wash with 10% Citric Acid or 0.5M HCl (Keep cold, rapid wash). Removes DMAP and excess amine base.

  • Wash 2 (Neutralization): Wash with Sat.

    
     .
    
  • Crystallization (The "Anti-Solvent" Crash):

    • Swap solvent to Isopropanol (IPA) or Ethyl Acetate .

    • Concentrate to low volume.

    • Slowly add n-Heptane (Anti-solvent).

    • Cool to 0°C. The N1-pivaloyl indazole should crystallize as a white solid.

    • Note: The N2-isomer (if remaining) is typically more soluble and will stay in the mother liquor.

Process Flow Diagram

Process_Flow Start Reactor Charge: Indazole + Base + Solvent Addition Controlled Addition: Pivaloyl Chloride (T < 10°C) Start->Addition Cook Thermodynamic Equilibration: Heat to 40-50°C (2-4 hrs) Addition->Cook IPC IPC Check: HPLC for N1:N2 Ratio Cook->IPC IPC->Cook Fail (High N2) Workup Wash: Citric Acid (Cold) -> NaHCO3 IPC->Workup Pass (>98:2) Cryst Crystallization: Solvent Swap to Heptane/IPA Workup->Cryst

Caption: Optimized manufacturing workflow emphasizing thermal control and IPC checkpoints.

Summary of Critical Parameters

ParameterTarget RangeFailure Consequence
Reaction Temp (Addition) 0 – 10°CRunaway exotherm; impurity formation.
Reaction Temp (Aging) 40 – 50°CIncomplete conversion of kinetic N2 isomer to N1 product.
Work-up pH 4.0 – 8.0pH > 9: Hydrolysis of product. pH < 2: Salt formation issues.
Water Content < 0.1% (KF)Pivaloyl chloride hydrolyzes to Pivalic acid (dead reagent).

References

  • Thermodynamic Stability of Indazole Tautomers

    • L. Dong, et al. "Mechanism of a Highly Selective N2 Alkylation of Indazole."[2] WuXi Biology. (Explains the 4.46 kcal/mol stability difference favoring 1H-indazole).

  • Regioselectivity in Indazole Functionalization

    • Beilstein Journal of Organic Chemistry, 2021, 17, 1969–1980. "Regioselective N-alkylation of the 1H-indazole scaffold.
  • Pivaloyl Chloride Protocols & Reactivity

    • "Pivaloyl Chloride in Total Synthesis: A Comparative Analysis."[3] BenchChem Technical Guides. (Provides standard protocols for hindered acylation).

  • N1-Acylation Specifics (Electrochemical/Chemical)

    • D. M. M. M.[4] Dissanayake, A. J.[4] Vannucci. "Selective N1-Acylation of Indazoles with Acid Anhydrides." Org.[4][5][6][7] Lett. 2019, 21, 457-460.[4]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one

For researchers, scientists, and drug development professionals engaged in the structural elucidation of novel chemical entities, a comprehensive understanding of mass spectrometry fragmentation patterns is paramount. Th...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the structural elucidation of novel chemical entities, a comprehensive understanding of mass spectrometry fragmentation patterns is paramount. This guide provides an in-depth analysis of the predicted mass spectrometric behavior of 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one, a compound of interest in medicinal chemistry and related fields. Drawing upon established principles of mass spectrometry and data from analogous structures, this document will serve as a practical reference for identifying this molecule and differentiating it from potential isomers or related substances.

Introduction: The Significance of Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structure of chemical compounds. The process of fragmentation, induced by techniques such as Electron Ionization (EI) or Collision-Induced Dissociation (CID), breaks a molecule into characteristic smaller ions. The resulting mass spectrum, a plot of ion intensity versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. For novel compounds like 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one, predicting and understanding these fragmentation pathways is crucial for unambiguous identification and structural verification.

This guide will explore the anticipated fragmentation of the title compound under two common ionization techniques: Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and Electrospray Ionization (ESI), commonly used with Liquid Chromatography (LC-MS).

Predicted Fragmentation under Electron Ionization (EI)

Electron Ionization is a high-energy ionization technique that often leads to extensive fragmentation, providing rich structural information.[1] The fragmentation of 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one under EI is expected to be dominated by cleavages at the bonds adjacent to the carbonyl group and the indazole ring.

A key fragmentation pathway for N-acylindazoles is the alpha-cleavage of the carbonyl group.[2] This is anticipated to be a major fragmentation route for the target molecule.

DOT Diagram: Predicted EI Fragmentation of 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one

EI_Fragmentation M [M]+• m/z 216 F1 [C(CH3)3]+ m/z 57 M->F1 α-cleavage F2 [Indazole-CO]+• m/z 145 M->F2 α-cleavage F4 [C4H9]+ m/z 57 M->F4 Rearrangement F3 [Indazole]+• m/z 118 F2->F3 - CO F6 [C7H5N2]+ m/z 117 F2->F6 - CO F5 [Indazole-N=C=O]+• m/z 145 ESI_Fragmentation MH [M+H]+ m/z 217 F1 [Indazole-H]+ m/z 119 MH->F1 - C5H8O F2 [C5H10NO]+ m/z 100 MH->F2 - C7H5N2 F3 [Indazole-N=C=O+H]+ m/z 146 MH->F3 - C4H8 F4 [C(CH3)3]+ m/z 57 MH->F4 Rearrangement F5 [Indazole]+ m/z 118 F1->F5 - H F3->F1 - CO

Caption: Predicted major fragmentation pathways under ESI-MS/MS.

Key Predicted ESI-MS/MS Fragments:

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossFragmentation Pathway
217146C5H9Loss of the tert-butyl group.
217119C5H8OCleavage of the amide bond with charge retention on the indazole moiety.
146119COLoss of carbon monoxide from the acylium-indazole ion.
11992HCNLoss of hydrogen cyanide from the protonated indazole.

Under ESI-MS/MS, the cleavage of the amide bond is a common fragmentation pathway. We predict the formation of the protonated indazole at m/z 119 as a major product ion. The observation of the acylium ion at m/z 146 and its subsequent fragmentation would also be a strong indicator of the parent compound's structure.

Experimental Protocols

To obtain the data for this analysis, the following general experimental protocols for GC-MS and LC-MS/MS are recommended.

4.1 Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dissolve the compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Injection: Inject 1 µL of the sample solution into the GC inlet.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 20 °C/min, and hold for 5 minutes.

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • MS Conditions (EI):

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Mass Range: m/z 40-500

4.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions (ESI):

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Collision Gas: Argon

    • MS1 Scan Range: m/z 100-500

    • MS/MS: Select the [M+H]+ ion (m/z 217) for fragmentation and acquire product ion spectra using a range of collision energies (e.g., 10-40 eV).

Comparative Analysis and Conclusion

The predicted fragmentation patterns for 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one provide a robust framework for its identification.

  • Under EI, the presence of the molecular ion at m/z 216, along with characteristic fragments at m/z 145 (acylium-indazole) and m/z 57 (tert-butyl cation), would provide strong evidence for the assigned structure. The absence of a significant McLafferty rearrangement peak is expected due to the lack of a gamma-hydrogen on the acyl chain.

  • Under ESI-MS/MS, the protonated molecule at m/z 217 would be the precursor ion. Key product ions at m/z 119 (protonated indazole) and m/z 146 (acylium-indazole) would confirm the connectivity of the molecule.

By comparing the experimentally obtained mass spectra with these predictions, researchers can confidently identify 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one and distinguish it from isomers. For instance, an isomer with the acyl group attached at the 2-position of the indazole ring might exhibit a different fragmentation pattern due to the altered stability of the resulting ions.

This guide, grounded in the fundamental principles of mass spectrometry, serves as a valuable tool for the analytical chemist. The provided protocols and predicted fragmentation schemes offer a clear path for the structural elucidation of this and related indazole-containing compounds.

References

  • Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. [Link]

  • Kusano, M., et al. (2014). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology, 32(1), 1-17. [Link]

  • Shimadzu Corporation. (n.d.). C146-E327 Technical Report: Comprehensive Detection and Structural Elucidation of Synthetic Cathinones Using GC-MS/MS. [Link]

  • Feketeová, L., et al. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. PubMed. [Link]

  • Feketeová, L., et al. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. ResearchGate. [Link]

  • PerkinElmer. (2013). Analysis of Cathinones in Bath Salts by Direct Sample Analysis TOF/MS. American Laboratory. [Link]

  • Huston, C. (2016). Forensic Chemical Analysis of Synthetic Cathinones Using Portable Mass Spectrometric Instrumentation. VCU Scholars Compass. [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. [Link]

  • Walters, A. M., & Knauber, T. (2020). Analyzing Synthetic Cathinones Using Direct Sample Analysis Time-of-Flight Mass Spectrometry. Spectroscopy Online. [Link]

  • Various Authors. (n.d.). Ion fragmentation of small molecules in mass spectrometry. SlidePlayer. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Indazole. PubChem. [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]

  • Ruhaak, L. R., et al. (2015). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. PMC. [Link]

  • Lee, J., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling. [Link]

  • Aguiar, G. P., et al. (2018). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society. [Link]

  • Yin, Y., et al. (2012). An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. PubMed. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Unknown Author. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona. [Link]

  • ChemHelp ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. [Link]

  • Mann, Y. S. (2018). PEPTOID FRAGMENTATION PATHWAYS BY TANDEM MASS SPECTROMETRY STUDIES. Scholarly Commons - University of the Pacific. [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. [Link]

  • Xiao, Q., et al. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40. [Link]

  • Woźniak, M. K., et al. (2021). Comprehensive analytical and structural characteristics of methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate (MDMB-4en-PINACA). Forensic Toxicology, 39(2), 315-326. [Link]

  • Wang, Y., et al. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of the American Society for Mass Spectrometry. [Link]

  • Li, J., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6569. [Link]

  • NIST. (n.d.). 1H-Imidazole, 1,2-dimethyl-. NIST WebBook. [Link]

  • NIST. (n.d.). 1H-Indazole. NIST WebBook. [Link]

Sources

Comparative

Validation of Purity Assays for 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one

Executive Summary & Chemical Context[1][2][3][4][5] 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one (commonly referred to as N-pivaloylindazole) is a critical electrophilic intermediate used frequently in the synthesis of inda...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

1-(Indazol-1-yl)-2,2-dimethylpropan-1-one (commonly referred to as N-pivaloylindazole) is a critical electrophilic intermediate used frequently in the synthesis of indazole-based pharmaceuticals and synthetic cannabinoids (e.g., the THJ series). Unlike its C3-acylated counterparts, this N1-acylated species possesses a labile amide bond that is susceptible to hydrolysis, reverting to 1H-indazole and pivalic acid upon exposure to moisture or protic solvents.

The Analytical Challenge: The validation of a purity assay for this molecule must be stability-indicating . A simple peak-area normalization is insufficient if the method cannot resolve the parent molecule from its primary degradation product, 1H-indazole. This guide prioritizes a High-Performance Liquid Chromatography (HPLC) approach using Diode Array Detection (PDA), validated against ICH Q2(R1) standards, while comparing it to GC-MS and qNMR alternatives.

Comparative Analysis of Methodologies

The following table contrasts the three primary analytical techniques available for this specific indazole derivative.

FeatureMethod A: HPLC-PDA (Recommended) Method B: GC-MS Method C: qH-NMR
Primary Utility Routine QC, Purity, Stability TestingImpurity Profiling, Residual SolventsAbsolute Purity (Potency)
Selectivity High: Resolves N-pivaloylindazole from 1H-indazole (degradant).Medium: Risk of thermal degradation of the N-acyl bond in the injector port.High: Distinguishes N1 vs. N2 isomers and hydrolysis products.
Sensitivity (LOD) High (< 0.05%)Very High (< 0.01%)Low (~1%)
Sample Integrity Excellent: Room temp analysis preserves the labile amide bond.Risk: High injector temps (250°C+) may induce artifactual hydrolysis.Excellent: Non-destructive.
Throughput High (10-15 min run)Medium (20-30 min run)Low (Manual processing)
Expert Insight: Why HPLC-PDA Wins

While GC-MS is superior for identifying volatile organic impurities (like residual pivaloyl chloride), the thermal stress of the injection port can cleave the N1-acyl bond, leading to false-positive results for the degradant (1H-indazole). HPLC-PDA is the only robust method for routine purity assignment because it operates at ambient temperatures and allows for UV-spectral confirmation of peak homogeneity.

Validated Experimental Protocol: Stability-Indicating HPLC-PDA

This protocol is designed to separate the target analyte from its hydrolysis product (1H-indazole) and process impurities.

Chromatographic Conditions[2][6][7][8]
  • Instrument: Agilent 1260 Infinity II or equivalent with PDA.

  • Column: C18 Stationary Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm).

    • Rationale: A standard C18 provides sufficient hydrophobic retention for the non-polar pivaloyl group, ensuring it elutes well after the more polar 1H-indazole.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

    • Rationale: Acidic pH suppresses the ionization of the indazole nitrogen and silanols, reducing peak tailing.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (general) and 300 nm (specific to indazole core).

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.010%Equilibration
8.090%Linear Ramp (Elution of Parent)
10.090%Wash
10.110%Re-equilibration
14.010%End of Run
Standard Preparation
  • Diluent: Acetonitrile (Do not use water or alcohols as diluent to prevent in-vial hydrolysis).

  • Stock Solution: 1.0 mg/mL in Acetonitrile.

  • Working Standard: Dilute to 0.5 mg/mL.

Validation Framework (ICH Q2 Aligned)

To ensure the method is "fit for purpose," the following parameters must be validated.

Specificity (Stress Testing)

The method must demonstrate that it can separate the parent from degradation products.

  • Protocol: Expose the sample to 0.1 N HCl and 0.1 N NaOH for 1 hour.

  • Acceptance Criteria:

    • Resolution (

      
      ) between 1H-indazole (degradant) and N-pivaloylindazole > 2.0.
      
    • Peak Purity Index (via PDA) > 990 for the parent peak.

  • Expected Result: 1H-indazole elutes earlier (approx. 3-4 min) due to higher polarity; N-pivaloylindazole elutes later (approx. 7-8 min).

Linearity[2][7][9]
  • Range: 50% to 150% of target concentration (0.25 mg/mL to 0.75 mg/mL).

  • Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Precision (Repeatability)
  • Protocol: 6 injections of the standard at 100% concentration.

  • Criteria: RSD

    
     1.0% for retention time; RSD 
    
    
    
    2.0% for peak area.
Accuracy (Recovery)[2][7]
  • Protocol: Spike known amounts of N-pivaloylindazole into a placebo matrix (if available) or perform standard addition.

  • Criteria: Mean recovery 98.0% – 102.0%.

Visualizations

Diagram 1: Analytical Decision Tree

This decision tree guides the researcher in selecting the correct method based on the specific analytical need (Purity vs. Structure vs. Volatiles).

MethodSelection Start Start: Analytical Objective Decision1 Is the goal Absolute Purity or Potency Assignment? Start->Decision1 Decision2 Is the goal Impurity Profiling? Decision1->Decision2 No qNMR Method: qH-NMR (Primary Reference Standard) Decision1->qNMR Yes Decision3 Are impurities volatile? (Solvents, Reagents) Decision2->Decision3 Yes HPLC Method: HPLC-PDA (Routine Purity & Stability) Decision3->HPLC No (Non-volatiles) GCMS Method: GC-MS (Residual Solvents Only) Decision3->GCMS Yes (Volatiles) Warning WARNING: Thermal degradation of N-acyl bond likely GCMS->Warning

Caption: Decision matrix for selecting the appropriate analytical technique based on the specific quality attribute being measured.

Diagram 2: Validation Workflow (ICH Q2)

This workflow illustrates the logical progression of the validation study, emphasizing the critical "System Suitability" step that prevents invalid data generation.

ValidationWorkflow cluster_SST Critical Control Point Step1 1. Method Development (Optimize Separation) Step2 2. Stress Testing (Acid/Base Hydrolysis) Step1->Step2 Step3 3. Specificity Check (Confirm Resolution > 2.0) Step2->Step3 SST System Suitability Test (SST) Must Pass Daily Step3->SST Step4 4. Quant Validation (Linearity, Accuracy, Precision) SST->Step4 Pass Step5 5. Final Reporting (CoA Generation) Step4->Step5

Caption: Step-by-step validation workflow ensuring the method is stability-indicating before quantitative parameters are assessed.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Banister, S. D., et al. (2015). Implications of the thermal instability of specific synthetic cannabinoid haptens for their detection by GC-MS. Analytical Chemistry.[1][2][3] [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]

  • Carlier, J., et al. (2017). Monitoring the stability of synthetic cannabinoids in biological matrices. Drug Testing and Analysis.[1][3][4][5][6] [Link]

Sources

Validation

A Senior Application Scientist's Guide to the IR Spectroscopic Characterization of 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one: A Comparative Analysis

This guide provides an in-depth technical analysis of the Infrared (IR) spectroscopy characterization of 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one. Designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Infrared (IR) spectroscopy characterization of 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a comparative perspective on where IR spectroscopy fits within a comprehensive analytical workflow. We will explore the causality behind experimental choices, compare the technique with viable alternatives, and provide the detailed methodologies necessary for reproducible, high-integrity results.

The Molecule in Focus: 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one

Indazole-containing derivatives are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2][3] The target molecule, 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one, is a synthetic derivative featuring a 1H-indazole core. The 1H-tautomer is generally more thermodynamically stable than the 2H-form, making it the predominant isomer in most synthetic routes.[1][4][5]

A robust analytical characterization is paramount to confirm the successful synthesis and purity of this compound. Structurally, the molecule is defined by three key regions, each with a distinct vibrational signature that can be probed by IR spectroscopy:

  • The Indazole Ring: A bicyclic aromatic system composed of fused benzene and pyrazole rings.

  • The N-Acyl Carbonyl Group (C=O): An amide-like linkage critical to the molecule's identity.

  • The Tertiary-Butyl Group (-C(CH₃)₃): A bulky aliphatic moiety.

IR Spectroscopy: Deciphering the Vibrational Fingerprint

Infrared spectroscopy is a rapid and non-destructive technique that measures the interaction of infrared radiation with a molecule.[6][7] When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the radiation is absorbed. The resulting spectrum is a unique "fingerprint" of the molecule, revealing the functional groups present.[8]

Predicted IR Absorption Bands for 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one

While an experimental spectrum for this exact molecule is not publicly available, we can predict the characteristic absorption bands with high confidence based on its constituent functional groups and published data for analogous indazole derivatives.[9][10]

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Rationale & Comparative Data
C-H Stretching (Aromatic)Indazole Ring C-H3100 - 3000Aromatic C-H stretches characteristically appear just above 3000 cm⁻¹.[11]
C-H Stretching (Aliphatic)tert-Butyl Group C-H2980 - 2870The strong, sharp absorptions from the nine methyl protons are expected in this region. The presence of the tert-butyl group will likely result in a distinct split peak.
Carbonyl (C=O) StretchingN-Acyl Ketone1720 - 1700This is one of the most intense and diagnostic peaks. N-acylation of indazoles and similar heterocycles typically results in a strong carbonyl absorption in this region. For example, related indolinone derivatives show a C=O stretch at 1726 cm⁻¹.[10]
C=C & C=N StretchingIndazole Ring1620 - 1450Aromatic ring systems display a series of bands due to C=C and C=N stretching vibrations. Indazole derivatives consistently show absorptions in the 1618-1423 cm⁻¹ range.[9]
C-H Bending (Aliphatic)tert-Butyl Group CH₃1470 - 1450 & 1390 - 1365The asymmetrical and symmetrical bending (scissoring) of the methyl groups will produce characteristic bands. The peak around 1370 cm⁻¹ is often indicative of a tert-butyl group.
C-N StretchingIndazole Ring & Acyl Linkage1350 - 1250The stretching of the carbon-nitrogen bonds within the indazole ring and connecting to the carbonyl group will appear in this region.
C-H Out-of-Plane BendingIndazole Ring900 - 700The substitution pattern on the benzene portion of the indazole ring will influence the position and number of these bands, providing structural confirmation.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis

Attenuated Total Reflectance (ATR) is the preferred technique for this type of solid sample as it requires minimal to no preparation.[11] This self-validating protocol ensures high-quality, reproducible data.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

Methodology:

  • Instrument Preparation: Ensure the spectrometer has been powered on and stable for at least 30 minutes to minimize thermal drift.

  • ATR Crystal Cleaning: Meticulously clean the diamond crystal surface with a solvent-grade isopropanol or ethanol-moistened, lint-free wipe. Allow the solvent to fully evaporate.

  • Background Acquisition: With the clean, empty ATR anvil in place, acquire a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This is a critical step that subtracts the spectral signature of the ambient atmosphere (CO₂, H₂O) and the instrument itself. The resulting background should be a flat line near 100% transmittance.

  • Sample Application: Place a small amount (1-2 mg) of the solid 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one powder directly onto the center of the ATR crystal.

  • Pressure Application: Lower the press arm to apply consistent and firm pressure, ensuring intimate contact between the solid sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).

  • Data Processing & Analysis: The resulting spectrum should be automatically ratioed against the background by the instrument software. Perform a baseline correction if necessary. Identify and label the key absorption peaks and compare them against the predicted values in the table above.

  • Post-Analysis Cleaning: Thoroughly clean the ATR crystal and pressure anvil as described in Step 2 to prevent cross-contamination.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Clean_Crystal 1. Clean ATR Crystal Acquire_BG 2. Acquire Background (16 scans, 4 cm⁻¹ res.) Clean_Crystal->Acquire_BG Apply_Sample 3. Apply Sample Powder Apply_Pressure 4. Apply Firm Pressure Apply_Sample->Apply_Pressure Acquire_Sample 5. Acquire Sample Spectrum Apply_Pressure->Acquire_Sample Process_Data 6. Baseline Correction Acquire_Sample->Process_Data Analyze_Spectrum 7. Identify Peaks & Compare Process_Data->Analyze_Spectrum

Caption: ATR-FTIR experimental workflow for solid sample analysis.

A Comparative Perspective: Alternative & Complementary Techniques

While IR spectroscopy is an excellent tool for initial functional group identification, it does not provide a complete structural picture. For unambiguous characterization, a multi-technique approach is essential.[6][12] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary complementary methods used for indazole derivatives.[2]

Technique Information Provided Advantages Limitations Role in Workflow
IR Spectroscopy Presence of key functional groups (C=O, C-H, C=C, C=N).Very fast (1-2 min), non-destructive, requires minimal sample, low cost.Provides no information on atom connectivity or molecular weight. Ambiguity in the fingerprint region ( < 1500 cm⁻¹).Screening & Confirmation: Rapidly confirms the presence of the carbonyl group and the aromatic/aliphatic moieties, verifying a successful reaction.
¹H & ¹³C NMR Spectroscopy Detailed map of the carbon-hydrogen framework, atom connectivity, and chemical environment.Unambiguously determines the complete molecular structure and isomeric purity (e.g., distinguishes between N-1 and N-2 substitution).[2]Slower analysis time, requires more sample, higher instrument cost, requires deuterated solvents.Structure Elucidation: The definitive technique for proving the precise atomic arrangement and confirming the regiochemistry of the acylation on the indazole ring.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns.Extremely sensitive, provides exact molecular formula (with high-res MS), helps identify impurities.[9]Does not typically distinguish between isomers without fragmentation analysis (MS/MS).Molecular Weight Verification: Confirms the compound's molecular formula (C₁₂H₁₄N₂O) and provides an orthogonal method for purity assessment.
A Synergistic Characterization Workflow

The most trustworthy and authoritative characterization relies on the logical integration of these techniques. Each method provides a piece of the puzzle, and together they create a self-validating system.

  • Post-Synthesis (Work-up & Purification): The crude product is isolated.

  • Initial Check (IR Spectroscopy): A quick IR spectrum is taken. The presence of a strong carbonyl peak (~1710 cm⁻¹) and the absence of a broad N-H stretch (>3200 cm⁻¹) from the starting indazole confirms the N-acylation reaction has occurred.

  • Identity Confirmation (Mass Spectrometry): An aliquot is analyzed by MS to confirm the molecular ion peak corresponding to the mass of the target compound.

  • Definitive Proof (NMR Spectroscopy): ¹H and ¹³C NMR spectra are acquired to provide the final, unambiguous proof of structure, confirming the connectivity of the indazole, carbonyl, and tert-butyl groups.

Logic_Diagram cluster_conclusion main Unambiguous Characterization of 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one ir_node IR Spectroscopy • Fast functional group ID • Confirms C=O presence • Verifies N-acylation main:f0->ir_node Is C=O present? nmr_node NMR Spectroscopy (¹H, ¹³C) • Complete structure elucidation • Confirms N-1 vs N-2 isomer • Establishes atom connectivity main:f0->nmr_node What is the exact structure? ms_node Mass Spectrometry • Precise molecular weight • Molecular formula (HRMS) • Purity assessment main:f0->ms_node Is MW correct? confirmed_structure Confirmed Structure & Purity Data ir_node->confirmed_structure nmr_node->confirmed_structure ms_node->confirmed_structure

Sources

Comparative

Reference standards for 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one analysis

Executive Summary 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one (also known as N1-pivaloyl indazole ) is a critical structural intermediate and potential process impurity in the synthesis of indazole-based pharmacophores and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Indazol-1-yl)-2,2-dimethylpropan-1-one (also known as N1-pivaloyl indazole ) is a critical structural intermediate and potential process impurity in the synthesis of indazole-based pharmacophores and synthetic cannabinoids. Its analysis is complicated by the annular tautomerism of the indazole ring, which frequently leads to mixtures of N1- and N2-acylated isomers.

This guide provides a comparative analysis of reference standard grades for this compound, establishing a self-validating protocol to distinguish the N1-isomer from its N2-counterpart. We prioritize the transition from research-grade materials to ISO-accredited standards for forensic and pharmaceutical defensibility.

Part 1: The Analytical Challenge (Regioselectivity)

The core difficulty in analyzing 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one lies in the thermodynamic vs. kinetic control of the acylation reaction. The pivaloyl group (2,2-dimethylpropan-1-one) is bulky. While N1-acylation is generally thermodynamically favored due to the preservation of the benzene ring's aromaticity, the N2-isomer can form under specific kinetic conditions or solvent interactions.

Why Reference Standards Matter Here: Mass spectrometry (MS) alone often fails to distinguish these isomers definitively because they share identical molecular weights (


 202.25) and very similar fragmentation patterns. Chromatographic separation (retention time) validated by a high-purity reference standard is the only routine method for differentiation.
Isomerization Pathway Diagram

IndazoleAcylation Indazole 1H-Indazole (Precursor) Reaction Acylation Reaction Indazole->Reaction Pivaloyl Pivaloyl Chloride (Reagent) Pivaloyl->Reaction N1_Product TARGET: N1-Pivaloyl Indazole (Thermodynamic Product) Reaction->N1_Product High Temp / Equilibrium N2_Product IMPURITY: N2-Pivaloyl Indazole (Kinetic Product) Reaction->N2_Product Low Temp / Steric Strain N2_Product->N1_Product Thermal Rearrangement (Potential Instability)

Figure 1: Reaction pathway showing the competitive formation of N1 and N2 isomers. Note the potential for N2-to-N1 thermal rearrangement, which affects standard stability.

Part 2: Comparative Analysis of Standard Grades

For this specific molecule, "alternatives" refer to the grade of traceability and source reliability . In forensic and pharmaceutical contexts, the choice of standard dictates the legal defensibility of the data.

Comparative Matrix: Reference Standard Tiers
FeatureTier 1: ISO 17034 CRM Tier 2: ISO 17025 Analytical Standard Tier 3: Research Grade / In-House
Primary Use Quantitative Calibration, Court DefensibilityRoutine ID, Qualitative ScreeningR&D, Early Phase Synthesis
Traceability SI-Traceable (NIST/BIPM)Traceable to Internal Primary StandardVendor CoA (Often unverified)
Uncertainty Explicitly stated (e.g., ± 0.5%)Not always guaranteedUnknown
Isomeric Purity Validated >99% N1 (NMR confirmed)>98% (May contain N2 traces)Variable (High risk of N1/N2 mix)
Stability Data Real-time stability monitoring includedExpiration date onlyNone
Cost High (

)
Moderate (

)
Low ($)
Expert Insight on Selection:
  • For Forensic Toxicology: You generally cannot buy an off-the-shelf ISO 17034 CRM for this specific intermediate as easily as for a parent drug (e.g., THC).

  • The Strategy: Purchase a Tier 3 (Research Grade) material and upgrade it to a Secondary Reference Standard by performing the Self-Validation Protocol (described in Part 3). If the assay is for a regulatory submission, you must contract a custom synthesis provider accredited to ISO 17034.

Part 3: Experimental Validation (Self-Validating Protocol)

If you are using a commercial research-grade standard, you must validate its isomeric identity before trusting it for retention time analysis.

Protocol A: Structural Confirmation via 1H-NMR

Objective: Distinguish N1 vs. N2 substitution. Rationale: The chemical shift of the proton at position C3 and the benzene ring protons differs significantly between isomers due to the quinonoid (N2) vs. benzenoid (N1) character.

  • Solvent: Dissolve 5 mg of standard in DMSO-d6 .

  • Acquisition: 400 MHz or higher.

  • Diagnostic Signals:

    • N1-Pivaloyl (Target): Look for the H-3 proton singlet around 8.0 - 8.2 ppm . The benzenoid ring protons will show a standard ABCD or similar aromatic pattern.

    • N2-Pivaloyl (Impurity): The H-3 proton is often deshielded differently. Crucially, look for symmetry breaking or specific shielding effects on the H-7 proton caused by the bulky pivaloyl group in the N1 position (steric effect).

    • Literature Grounding: 1H-indazoles are thermodynamically more stable (benzenoid form) compared to 2H-indazoles (quinonoid form).[1][2]

Protocol B: LC-MS/MS Separation

Objective: Establish a retention time marker.

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

Differentiation Logic:

  • N2-Isomers generally elute earlier than N1-isomers on C18 columns due to higher polarity (quinonoid character) and higher basicity.

  • Action: Inject your standard. If you see a small peak eluting before the main peak with the same mass transition (

    
     203 
    
    
    
    57, loss of pivaloyl), your standard contains N2 impurity.
Analytical Decision Tree

AnalysisWorkflow Start Receive Reference Material (1-(Indazol-1-yl)-2,2-dimethylpropan-1-one) NMR Perform 1H-NMR (DMSO-d6) Start->NMR Check_H3 Check H-3 Chemical Shift & H-7 Steric Shielding NMR->Check_H3 Isomer_N1 Matches N1 Pattern (Benzenoid) Check_H3->Isomer_N1 Isomer_N2 Matches N2 Pattern (Quinonoid) Check_H3->Isomer_N2 LCMS Run LC-MS/MS (C18 Column) Isomer_N1->LCMS Purify Prep-HPLC Purification Required Isomer_N2->Purify Wrong Isomer SinglePeak Single Peak? LCMS->SinglePeak Valid VALIDATED STANDARD Assign Purity & RT SinglePeak->Valid Yes SinglePeak->Purify No (Mix)

Figure 2: Workflow for validating the isomeric purity of the reference standard prior to quantitative use.

Part 4: Stability & Handling

The pivaloyl group is an amide-like linkage. While sterically hindered (which adds stability), it is susceptible to hydrolysis under extreme pH conditions.

  • Storage: Store neat standard at -20°C .

  • Solution Stability:

    • Avoid protic solvents (Methanol/Ethanol) for long-term storage of stock solutions, as transesterification/solvolysis can occur over months.

    • Recommended Solvent: Acetonitrile (ACN).

  • Thermal Instability: As noted in the reaction pathway, N2 isomers can thermally rearrange to N1. If you are specifically studying the N2 isomer, keep solutions cold at all times.

References

  • Beilstein Journal of Organic Chemistry. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Retrieved from [Link]

  • CPI International. (2024). ISO 17025 vs. ISO 17034 Accreditation. Retrieved from [Link]

  • MDPI. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles. Retrieved from [Link]

Sources

Validation

Comparative Guide: GC-MS Identification of 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one vs. Regioisomers

Executive Summary The compound 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one (also known as N-pivaloylindazole) serves as a critical acylating agent and intermediate in the synthesis of indazole-based pharmaceuticals and syn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one (also known as N-pivaloylindazole) serves as a critical acylating agent and intermediate in the synthesis of indazole-based pharmaceuticals and synthetic cannabinoids (e.g., AB-PINACA analogs).

In drug development and forensic analysis, distinguishing this N1-acylated species from its N2-acylated (kinetic product) and C3-acylated (thermodynamic ketone) isomers is vital. These isomers exhibit distinct pharmacological profiles and synthetic stabilities but share identical molecular weights (


 Da), making simple mass spectral analysis insufficient without chromatographic resolution and mechanistic insight.

This guide provides a definitive protocol for differentiating these regioisomers using Gas Chromatography-Mass Spectrometry (GC-MS), supported by mechanistic rationale and fragmentation data.

The Isomeric Challenge: Structural Context

The indazole core possesses two nitrogen atoms capable of substitution (N1 and N2) and a nucleophilic carbon at position 3 (C3).[1]

  • Target Compound (N1-Isomer): 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one. Thermodynamically favored among N-acyls, but hydrolytically labile.

  • Isomer A (N2-Isomer): 2-(Indazol-2-yl)-2,2-dimethylpropan-1-one. Kinetically favored under specific conditions; highly unstable and prone to acyl migration or hydrolysis.

  • Isomer B (C3-Isomer): 1-(1H-Indazol-3-yl)-2,2-dimethylpropan-1-one. A stable ketone, often a byproduct of Friedel-Crafts type acylations or rearrangement.

Isomer Formation Pathways

The following diagram illustrates the competitive pathways leading to these isomers during synthesis.

Indazole_Isomers Indazole Indazole Precursor (1H-Indazole) Reaction Acylation (Pivaloyl Chloride + Base) Indazole->Reaction N1 N1-Isomer (Target) Thermodynamic N-Acyl (Elutes Intermediate) Reaction->N1 Thermodynamic Control (High Temp, Equilibration) N2 N2-Isomer Kinetic N-Acyl (Elutes Early / Unstable) Reaction->N2 Kinetic Control (Low Temp, Non-polar Solvent) C3 C3-Isomer Stable Ketone (Elutes Late) Reaction->C3 Friedel-Crafts / Rearrangement N2->N1 Thermal Rearrangement

Figure 1: Synthetic divergence of indazole acylation. N1 and N2 are amides; C3 is a ketone.

Experimental Methodology

To ensure reproducible differentiation, the following self-validating GC-MS protocol is recommended. This method leverages the polarity differences between the amide-like N-acyls and the ketone-like C-acyl.

Sample Preparation
  • Solvent: Acetonitrile (ACN) or Ethyl Acetate (EtOAc). Avoid alcohols (MeOH/EtOH) to prevent transesterification/solvolysis of the labile N-acyl bond.

  • Concentration: 100 µg/mL.

  • Derivatization: None required (direct injection).

GC-MS Parameters
ParameterSettingRationale
Column Rxi-5ms or DB-5MS (30m x 0.25mm x 0.25µm)Standard non-polar phase separates based on boiling point and dispersive forces.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Optimal linear velocity for resolution.
Inlet Temp 250°CHigh enough to volatilize, but caution: N2 isomers may degrade.
Injection Split (10:1)Prevents column overload and improves peak shape.
Oven Program 80°C (1 min) → 20°C/min → 280°C (hold 5 min)Fast ramp minimizes thermal degradation of labile N-acyls.
Transfer Line 280°CPrevents condensation of high-boiling C3 isomers.
Ion Source EI (70 eV), 230°CStandard ionization for library matching.
Scan Range

40–450
Captures low mass acylium ions and molecular ions.

Comparative Analysis: Identification Criteria

Differentiation relies on a combination of Retention Time (RT) and Fragmentation Intensity Ratios .

Chromatographic Separation (Retention Behavior)

The elution order on a 5% phenyl-methylpolysiloxane column (e.g., DB-5) is governed by the polarity and dipole moments of the isomers.

  • N2-Isomer (First Eluter): The quinonoid resonance structure of 2H-indazole reduces intermolecular hydrogen bonding potential and polarity compared to the N1 form.

  • N1-Isomer (Target, Middle Eluter): The benzenoid structure is more stable but slightly more polar than N2.

  • C3-Isomer (Last Eluter): The ketone functionality significantly increases boiling point and polarity compared to the N-acyl amides.

Mass Spectral Fragmentation (EI, 70eV)

While all isomers share


, their fragmentation pathways differ due to bond strengths (C-N vs C-C).
Table 1: Diagnostic Ion Comparison
Ion (

)
IdentityN1-Isomer (Target)N2-Isomer C3-Isomer (Ketone)
202

(Molecular Ion)
Weak (<5%)Very Weak / AbsentStrong (>30%)
145

ModerateModerateStrong
118

Base Peak (100%) Base Peak (100%) Weak / Absent
85

StrongStrongModerate
57

StrongStrongStrong
Mechanistic Interpretation
  • N-Acyls (N1 & N2): The C-N bond is an amide linkage. Under EI conditions, this bond cleaves easily, leading to the loss of the pivaloyl group (

    
     85) to generate the stable indazole radical cation (
    
    
    
    118). Consequently, the molecular ion (
    
    
    202) is very weak.
  • C-Acyl (C3): The C-C bond connecting the pivaloyl group to the ring is significantly stronger than the N-C amide bond. This results in a much more abundant molecular ion (

    
     202). The base peak often shifts to 
    
    
    
    145 (loss of t-butyl) because the carbonyl remains attached to the ring.
Fragmentation Pathway Diagram

Fragmentation cluster_N1 N-Acyl Pathway (N1/N2) cluster_C3 C-Acyl Pathway (C3-Ketone) Parent Molecular Ion [M]+ m/z 202 Frag_N1_1 Indazole Core [M - Pivaloyl]+ m/z 118 (Base Peak) Parent->Frag_N1_1 Amide Bond Cleavage (Facile) Frag_N1_2 Acylium Ion [tBu-CO]+ m/z 85 Parent->Frag_N1_2 Frag_C3_1 Alpha Cleavage [M - tBu]+ m/z 145 Parent->Frag_C3_1 Alpha Cleavage (Ketone) Frag_C3_2 Stable Molecular Ion m/z 202 Parent->Frag_C3_2 High Stability

Figure 2: Divergent fragmentation pathways. N-acyls favor amide cleavage (


 118), while C-acyls favor alpha-cleavage (

145).

Summary of Differentiation

To confirm the identity of 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one :

  • Check Retention Time: It should elute after the hypothetical N2 isomer but significantly before the C3 ketone analog.

  • Check Base Peak: The spectrum must be dominated by

    
     118  (Indazole). If the base peak is 
    
    
    
    145 or the molecular ion (
    
    
    202) is prominent, it is likely the C3-isomer.
  • Check Stability: If the peak disappears or degrades into plain indazole (

    
     118) upon repeated injection or in protic solvents, it confirms the labile N-acyl structure.
    

References

  • BenchChem. (2025).[1][2] Regioselectivity issues in the functionalization of indazoles. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[3][4] Retrieved from

  • National Institutes of Health (NIH). (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Retrieved from

  • Forensic Chemistry. (2021). The differentiation of synthetic cathinone isomers using GC-EI-MS and multivariate analysis. (Cited for general isomeric differentiation methodology). Retrieved from

  • Journal of Pharmaceutical and Biomedical Analysis. (2016). GC-MS differentiation of the six regioisomeric 1-pentyl-3-dimethoxybenzoylindoles. Retrieved from

Sources

Comparative

Comparative Reactivity of 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one in Substitution Reactions

Executive Summary: The "Steric Shield" Strategy In the functionalization of 1H-indazoles, controlling regioselectivity (N1 vs. N2 vs.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Steric Shield" Strategy

In the functionalization of 1H-indazoles, controlling regioselectivity (N1 vs. N2 vs. C3) is the primary synthetic challenge. 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one (hereafter referred to as N-Pivaloylindazole ) represents a strategic "Goldilocks" intermediate. Unlike the highly labile N-acetyl analogs or the permanently blocked N-benzyl derivatives, the N-pivaloyl group offers a unique balance: it provides sufficient steric bulk to shield the N1 position from unwanted nucleophilic attack while electronically activating the C3 position for directed metallation.

This guide compares the reactivity of N-Pivaloylindazole against standard alternatives (N-Acetyl, N-Boc, N-THP) in two critical substitution classes:

  • Nucleophilic Acyl Substitution (NAS): Stability of the N1-protecting group.

  • Directed C3-Functionalization: Efficiency in directing lithiation/substitution on the ring.

Mechanistic Basis: Sterics vs. Electronics[1]

The utility of N-Pivaloylindazole is defined by the tension between the azolide character (electronic activation) and the tert-butyl steric bulk .

The Azolide Effect

Indazoles attached to carbonyls are "azolides"—active amides. The lone pair on N1 is part of the aromatic system, making it a poor donor to the carbonyl. Consequently, the carbonyl is more electrophilic than in standard amides.

  • Implication: N-Acyl indazoles are generally susceptible to rapid hydrolysis.

The Pivaloyl "Shield"

The tert-butyl group of the pivaloyl moiety introduces massive steric hindrance.

  • Implication: It physically blocks the trajectory of incoming nucleophiles (like water or hydroxide) toward the carbonyl carbon, kinetically stabilizing the bond despite its thermodynamic activation.

PivaloylShield cluster_0 Electronic Activation (Azolide) cluster_1 Steric Protection N1 N1 (Indazole) CO C=O (Carbonyl) N1->CO Lone pair delocalized into ring (Weak resonance w/ C=O) tBu t-Butyl Group (Pivaloyl) Nucleophile Nucleophile CO->Nucleophile High Electrophilicity Nucleophile_Attack Nucleophilic Attack tBu->Nucleophile_Attack BLOCKS Trajectory

Figure 1: Mechanistic tension in N-Pivaloylindazole. The electronic withdrawal activates the bond, but the steric bulk kinetically protects it.

Comparative Performance Analysis

Hydrolytic Stability (Nucleophilic Acyl Substitution)

In drug development, intermediates must survive aqueous workups. The table below compares the half-life (


) of various N-substituted indazoles under hydrolytic conditions (pH 7.4 buffer / Plasma).
N-SubstituentTypeRelative Hydrolytic StabilityPrimary Failure Mode
Pivaloyl (N-Piv) Steric Amide High (

h)
Stable to mild base/acid; requires strong nucleophile to cleave.
Acetyl (N-Ac)Active AmideLow (

min)
Rapid hydrolysis to 1H-indazole + acetic acid.
Benzoyl (N-Bz)Aromatic AmideModerateSusceptible to nucleophilic attack; lacks t-butyl bulk.
Boc (N-Boc)CarbamateModerate/LowAcid labile; stable to base but prone to thermal degradation.
THP (Tetrahydropyranyl)AcetalHigh (Base), Low (Acid)Cleaves instantly in acidic media.

Key Insight: N-Pivaloylindazole is the reagent of choice when the reaction sequence involves non-nucleophilic bases or aqueous washes that would destroy an N-Acetyl analog.

Directed C3-Lithiation (Ring Substitution)

The most powerful application of N-Pivaloylindazole is as a Directed Metallation Group (DMG) .

  • The Challenge: Treating 1H-indazole with

    
    -BuLi results in N-deprotonation (useless for C-substitution).
    
  • The Solution: Protecting N1 allows C3 lithiation.

  • The Comparison:

Protecting GroupReaction with n-BuLi (

C)
OutcomeYield of C3-Electrophile Trapping
N-Pivaloyl Coordination-Directed Lithiation C3-Li Species Formed High (85-95%)
N-AcetylNucleophilic Attack at C=ORing Cleavage / Alcohol Formation0% (Decomposition)
N-MethylOrtho-LithiationC3-Li FormedModerate (Requires higher temp, less activating)
N-Boc"Paratose" RearrangementMigration of Boc to C3Variable (Complex mixtures)

Experimental Evidence: Studies utilizing N-pivaloyl indazoles for C3-iodination (using


) or C3-formylation (using DMF) consistently show superior yields compared to N-Boc, primarily because the tert-butyl group prevents the "Boc-migration" or carbonyl attack observed with less hindered groups.

Experimental Protocols

Protocol A: Synthesis of N-Pivaloylindazole

A robust method for generating the starting material on a multigram scale.

  • Setup: Flame-dried RBF under Argon.

  • Reagents: 1H-Indazole (1.0 eq), DMAP (0.1 eq), Triethylamine (1.5 eq), DCM (0.2 M).

  • Addition: Cool to 0°C. Add Pivaloyl Chloride (1.2 eq) dropwise over 15 mins.

  • Reaction: Warm to RT and stir for 3 hours. (Monitoring: TLC shows disappearance of polar indazole spot).

  • Workup: Quench with sat.

    
    . Wash organic layer with brine.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

    • Note: Product is a stable solid/oil.

Protocol B: C3-Functionalization (Lithiation-Trapping)

Demonstrating the stability of the Pivaloyl group against strong bases.

  • Reagents: N-Pivaloylindazole (1.0 eq), THF (anhydrous),

    
    -BuLi (1.1 eq, 2.5M in hexanes), Electrophile (e.g., 
    
    
    
    , DMF, or Alkyl Halide).
  • Lithiation:

    • Cool THF solution of N-Pivaloylindazole to -78°C .

    • Add

      
      -BuLi dropwise.
      
    • Critical Step: Stir at -78°C for 1 hour. (The Pivaloyl oxygen coordinates Li, directing it to C3).

  • Trapping: Add Electrophile (1.5 eq) dissolved in THF.

  • Quench: Allow to warm to RT, quench with

    
    .
    
  • Result: 3-Substituted-1-Pivaloylindazole.

    • Observation: If N-Acetyl were used here, the

      
      -BuLi would attack the carbonyl, destroying the starting material.
      

LithiationPathway Start N-Pivaloylindazole Li_Add Add n-BuLi (-78°C) Start->Li_Add Intermediate C3-Lithio Intermediate (Stabilized by O-Li Coordination) Li_Add->Intermediate Directing Effect Side_Reaction N-Acetyl Failure Mode: Attack at Carbonyl Li_Add->Side_Reaction If R=Me (Acetyl) Electrophile Add Electrophile (E+) Intermediate->Electrophile Product 3-Substituted-N-Pivaloylindazole Electrophile->Product

Figure 2: The C3-Lithiation pathway. The pivaloyl group survives the strong base to direct substitution at C3.

Protocol C: Deprotection (Removal of Pivaloyl)

Once C3 is functionalized, the pivaloyl group can be removed.

  • Method: Dissolve in MeOH/THF (1:1). Add

    
     (2M, 2.0 eq). Stir at RT for 2-4 hours.
    
  • Why it works: While stable to water, the pivaloyl group eventually succumbs to strong hydroxide nucleophiles in polar solvents, returning the free N-H indazole.

Conclusion

1-(Indazol-1-yl)-2,2-dimethylpropan-1-one is not merely a protected indazole; it is a tunable reactive intermediate .

  • Select it when: You need to functionalize the C3 position using organometallics (

    
    -BuLi, TMPZnCl) and require a protecting group that withstands the base but directs the metal.
    
  • Avoid it when: You require extreme acid stability (use N-Benzyl) or if you need the protecting group to fall off spontaneously under physiological conditions (use N-Acetyl).

For researchers in kinase inhibitor discovery, the N-Pivaloyl route is the industry standard for accessing complex 3-arylindazoles without suffering the regiochemical scrambling common to unprotected indazole chemistry.

References

  • Organic Chemistry Portal. "Assembly of N,N-Disubstituted Hydrazines and 1-Aryl-1H-indazoles via Copper-Catalyzed Coupling Reactions." Organic Chemistry Portal. Available at: [Link]

  • Verma, D. et al. "Recent Progress in Chemistry and Biology of Indazole and its Derivatives." Austin Journal of Pharmaceutical Sciences, 2016. Available at: [Link]

  • Giraud, F. et al. "C3-Indazole Functionalization: A Review." Chimica Oggi - Chemistry Today, 2018. Available at: [Link]

  • Knochel, P. et al. "Regioselective Functionalization of Indazoles using TMP-Bases." Chemical Science, 2012.

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one

[1] Executive Operational Summary 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one (CAS: N/A for specific isomer, treated as Indazole derivative) is a nitrogen-containing heterocyclic ketone often utilized as a synthetic interm...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Operational Summary

1-(Indazol-1-yl)-2,2-dimethylpropan-1-one (CAS: N/A for specific isomer, treated as Indazole derivative) is a nitrogen-containing heterocyclic ketone often utilized as a synthetic intermediate in the development of bioactive compounds (including pharmaceuticals and synthetic cannabinoids).[1]

Due to its structural role as a precursor to potentially bioactive molecules, standard drain disposal is strictly prohibited .[1] The only acceptable disposal method is high-temperature incineration via a licensed hazardous waste contractor.[1] This protocol treats the substance as a High-Hazard Bioactive Organic to mitigate both environmental toxicity and regulatory diversion risks.

Hazard Identification & Waste Classification

Before disposal, the waste stream must be characteristically defined. While specific toxicological data for this intermediate may be sparse, we apply the "Universal Precaution" principle based on its functional groups.

Physicochemical & Safety Profile
ParameterSpecification (Estimated/Structural)Operational Implication
Primary Hazard Irritant (Skin/Eye/Respiratory)PPE: Nitrile gloves (double-gloved), safety goggles, lab coat.[1] Handle in fume hood.
Secondary Hazard Potential Bioactivity / NeurotoxicityContainment: Treat as a "P-Listed" equivalent for safety margins; zero environmental release.[1]
Reactivity N-Acyl Indazole (Hydrolytically Unstable)Incompatibility: Avoid strong acids/bases in waste container (risk of hydrolysis to indazole + pivalic acid).[1]
Flammability Combustible Organic Solid/OilWaste Code: Likely D001 (Ignitable) if in solvent; otherwise non-regulated organic.[1]
Regulatory Waste Coding (RCRA)

This substance is not explicitly listed on the EPA "P" or "U" lists.[1] However, it must be classified by characteristic :

  • If pure solid: Non-Regulated Hazardous Waste (Organic).[1]

  • If in flammable solvent (Acetone/MeOH): D001 (Ignitable).[1]

  • If mixed with Halogens (DCM/Chloroform): F002 (Spent Halogenated Solvent).[1]

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization (The "Kill Step")

If the substance is part of a reaction mixture:

  • Quench: Ensure no unreacted coupling reagents (e.g., acid chlorides, bases) remain.[1]

  • Neutralize: Adjust pH to 6–8 if the waste stream is acidic/basic to prevent container pressurization.

  • Isolation: If possible, rotovap off volatile solvents to reduce waste volume, leaving the solid/oil residue.

Phase 2: Segregation & Packaging
  • Solid Waste:

    • Place the solid or oil residue into a wide-mouth HDPE jar or a dedicated "Solid Organic Waste" drum.

    • Do not use metal containers if residual acidity is suspected.[1]

  • Liquid Waste (Solvent Stream):

    • Segregate based on halogen content.[1]

    • Bin A (Non-Halogenated): If dissolved in Acetone, Ethyl Acetate, or Methanol.[1]

    • Bin B (Halogenated): If dissolved in DCM or Chloroform.[1]

Phase 3: Labeling & Documentation

Every container must be labeled before waste is added.[1]

  • Label Text: "Hazardous Waste - Organic Indazole Derivative."[1]

  • Constituents: Explicitly list "1-(Indazol-1-yl)-2,2-dimethylpropan-1-one" and the primary solvent (e.g., "90% Acetone").

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Flammable (if applicable).[1]

Phase 4: Final Destruction
  • Method: Fuel Blending or High-Temperature Incineration .[1]

  • Rationale: The indazole ring is thermally stable; standard wastewater treatment (bioremediation) will not degrade it effectively, leading to environmental persistence.[1] Incineration ensures complete mineralization to

    
    , 
    
    
    
    , and
    
    
    .

Visual Workflow: Disposal Decision Tree

The following logic flow ensures the material ends up in the correct waste stream to prevent dangerous cross-reactions or regulatory violations.

DisposalWorkflow Start Waste Generation: 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one StateCheck Physical State? Start->StateCheck Solid Solid / Oil Residue StateCheck->Solid Liquid Solution / Reaction Mixture StateCheck->Liquid BinSolid Bin: Solid Hazardous Waste (Wide-mouth HDPE) Solid->BinSolid HalogenCheck Contains Halogens? (DCM, Chloroform) Liquid->HalogenCheck BinHalo Bin: Halogenated Organics (Red Can / Safety Can) HalogenCheck->BinHalo Yes BinNonHalo Bin: Non-Halogenated Organics (Clear/White Can) HalogenCheck->BinNonHalo No Destruction FINAL DISPOSAL: High-Temp Incineration BinSolid->Destruction BinHalo->Destruction BinNonHalo->Destruction

Caption: Operational logic for segregating indazole-derivative waste streams based on physical state and solvent composition.

Emergency Spill Procedures

In the event of a spill outside of containment:

  • Evacuate & Ventilate: Clear the immediate area.[1] If the substance is a powder, prevent dust generation.

  • PPE Up: Don nitrile gloves, safety goggles, and a P95/N95 particulate respirator (if solid) or organic vapor respirator (if volatile solvent spill).[1]

  • Contain:

    • Liquids: Use vermiculite or spill pads.[1] Do not use sawdust (fire hazard with potential oxidizers).[1]

    • Solids: Wet-wipe or HEPA vacuum.[1] Do not dry sweep (aerosolization risk).[1]

  • Disposal of Cleanup Materials: All contaminated rags/pads must be treated as hazardous chemical waste (Incineration), not regular trash.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]

    • [1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • PubChem. (2024).[1] 1H-Indazole Safety and Hazards Data. (Used for structural analog hazard extrapolation).[1]

    • [1]

Sources

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